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  • Product: 1-amino-N,N-dimethylcyclobutane-1-carboxamide
  • CAS: 1508823-36-6

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of 1-Amino-N,N-dimethylcyclobutane-1-carboxamide

Topic: Chemical Structure and Synthetic Utility of 1-Amino-N,N-dimethylcyclobutane-1-carboxamide Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Synthetic Utility of 1-Amino-N,N-dimethylcyclobutane-1-carboxamide Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary

1-Amino-N,N-dimethylcyclobutane-1-carboxamide (CAS: 1508823-36-6) is a conformationally constrained


-disubstituted amino acid derivative. Structurally, it consists of a cyclobutane ring substituted at the C1 position with both a primary amine and a dimethylcarboxamide group.

In drug discovery, this molecule serves as a critical "scaffold stiffener." By replacing flexible acyclic linkers or standard amino acids (like alanine or aminoisobutyric acid) with this cyclobutane core, researchers can lock bioactive conformations, improve selectivity for receptor binding pockets, and significantly enhance metabolic stability against proteolytic cleavage.

Structural & Physicochemical Profiling[1][2]

Chemical Identity
PropertyData
IUPAC Name 1-amino-N,N-dimethylcyclobutane-1-carboxamide
CAS Number 1508823-36-6
Molecular Formula

Molecular Weight 142.20 g/mol
SMILES CN(C)C(=O)C1(N)CCC1
Predicted LogP ~0.2 (Low lipophilicity, high water solubility)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Amide Carbonyl, Amine Nitrogen)
Conformational Analysis: The "Pucker" Effect

Unlike planar cyclopropane or flexible cyclopentane, the cyclobutane ring exists in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Geminal Disubstitution: The presence of the amino and dimethylamide groups at C1 forces the ring into a specific pucker angle (

    
    25-30°).
    
  • Steric Locking: The

    
    -dimethyl group adds significant steric bulk compared to a primary amide. This creates a high energy barrier for rotation around the 
    
    
    
    bond (
    
    
    angle), effectively locking the peptide backbone geometry when incorporated into peptidomimetics.
  • Thorpe-Ingold Effect: The gem-dimethyl effect analog in this ring system promotes intramolecular cyclization or specific receptor fitting by reducing the entropic penalty of binding.

Synthetic Methodology

The synthesis of 1-amino-N,N-dimethylcyclobutane-1-carboxamide is non-trivial due to the steric hindrance at the quaternary carbon. The most robust route proceeds via the Bucherer-Bergs reaction followed by amide coupling.

Synthesis Workflow Diagram

SynthesisRoute Cyclobutanone Cyclobutanone (Starting Material) Hydantoin Spiro-Hydantoin Intermediate Cyclobutanone->Hydantoin (NH4)2CO3, KCN Bucherer-Bergs ACBC 1-Amino-cyclobutane- 1-carboxylic acid (ACBC) Hydantoin->ACBC NaOH/H2O Hydrolysis Boc_ACBC N-Boc-ACBC (Protected) ACBC->Boc_ACBC Boc2O, Base Boc_Amide Boc-Amide Intermediate Boc_ACBC->Boc_Amide HNMe2, HATU Coupling FinalProduct 1-Amino-N,N-dimethyl- cyclobutane-1-carboxamide Boc_Amide->FinalProduct HCl/Dioxane Deprotection

Figure 1: Step-wise synthetic pathway from cyclobutanone to the target amide.

Detailed Protocol: Amidation of the Sterically Hindered Acid

Context: Direct reaction of the free amino acid is poor. Protection (Boc) and high-potency coupling agents are required.

Reagents:

  • N-Boc-1-aminocyclobutane-1-carboxylic acid (1.0 eq)

  • Dimethylamine hydrochloride (1.5 eq)

  • HATU (1.2 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 eq) [N,N-Diisopropylethylamine]

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve N-Boc-1-aminocyclobutane-1-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 eq) and stir at 0°C for 10 minutes.

  • Coupling Agent: Add HATU (1.2 eq). The solution typically turns yellow. Stir for 15 minutes at 0°C to form the active ester.

  • Amine Addition: Add Dimethylamine hydrochloride (1.5 eq) followed by the remaining DIPEA (1.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]+ for Boc-intermediate).

  • Workup: Dilute with EtOAc, wash successively with 1N HCl (removes unreacted amine/DIPEA), sat. NaHCO3 (removes unreacted acid), and brine. Dry over MgSO4.

  • Deprotection: Dissolve the crude Boc-amide in 4N HCl in Dioxane. Stir for 2 hours. Precipitate the final hydrochloride salt with diethyl ether.

Why this works: The cyclobutane ring creates significant steric bulk. Standard EDC/HOBt coupling often fails or proceeds slowly. HATU is chosen for its high reactivity toward hindered carboxylic acids.

Applications in Drug Design[2][4]

Peptidomimetics & Secondary Structure Induction

This molecule acts as a strong


-turn inducer. When inserted into a peptide chain, the restricted 

and

torsion angles force the backbone to reverse direction.
  • Target: GPCR ligands and protease inhibitors where the bioactive conformation requires a sharp turn.

  • Mechanism: The gem-dimethyl amide prevents the "extended" conformation, pre-organizing the molecule for binding.

Metabolic Stability

The N,N-dimethyl amide moiety is significantly more stable than a simple primary amide or ester.

  • Proteolytic Resistance: The steric bulk of the cyclobutane ring combined with the dimethyl substitution hinders the approach of peptidases (like trypsin or chymotrypsin) to the scissile bond.

  • Solubility: The tertiary amide improves solubility compared to the highly lipophilic alkyl chains often used to block metabolism.

Mechanistic Diagram: Pharmacological Impact

SAR Core Cyclobutane Core Effect1 Restricted Conformation (Beta-Turn Inducer) Core->Effect1 Ring Strain/Pucker Amine C1-Amine (-NH2) Effect3 H-Bond Donor (Receptor Interaction) Amine->Effect3 Key Pharmacophore Amide C1-Dimethylamide (-CONMe2) Amide->Effect1 Gem-Disubstitution Effect2 Metabolic Stability (Steric Shielding) Amide->Effect2 Steric Bulk

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule.

References

  • Synthesis of Parent Acid (ACBC): Gatos, M., et al. (1997). "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science.

  • Cyclobutane Scaffolds in Drug Discovery: Kulkarni, S. S., et al. (2016). "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem.

  • Conformational Analysis of C(alpha,alpha)-disubstituted Amino Acids: Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect." Biopolymers.

  • Specific CAS Identification: Calpaclab Chemical Catalog. "1-Amino-n,n-dimethylcyclobutane-1-carboxamide, 96% Purity." CAS: 1508823-36-6.[1]

Sources

Exploratory

Whitepaper: Unlocking Peptide Potential: A Guide to the Conformational Restrictions of Cyclobutane Amino Acid Derivatives

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The rational design of bioactive peptides is a cornerstone of modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rational design of bioactive peptides is a cornerstone of modern drug discovery. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced receptor affinity. Constraining the peptide backbone into a specific, bioactive conformation is a proven strategy to overcome these limitations. Cyclobutane amino acid derivatives have emerged as exceptionally versatile tools for this purpose. Their unique, puckered four-membered ring system offers a predictable and tunable platform for inducing specific secondary structures, such as β-turns and helices. This guide provides a deep dive into the fundamental principles governing the conformational behavior of cyclobutane amino acids, the experimental and computational techniques used for their analysis, and their application in designing potent and stable peptidomimetics.

The Rationale for Conformational Constraint in Drug Design

The therapeutic potential of peptides is often hindered by their conformational flexibility. In a biological milieu, a linear peptide exists as an ensemble of rapidly interconverting conformers, only a fraction of which may be the "bioactive conformation" recognized by its target receptor. This conformational entropy is energetically costly; the peptide must "pay" a penalty to adopt the correct shape for binding. Furthermore, extended, flexible peptides are more susceptible to proteolytic degradation.

By incorporating rigid structural elements, such as cyclobutane amino acids, we introduce local conformational constraints. This pre-organizational strategy reduces the entropic penalty of binding, leading to a significant increase in receptor affinity and selectivity. Moreover, the constrained, non-natural backbone often confers enhanced resistance to enzymatic degradation, improving the pharmacokinetic profile of the resulting peptidomimetic.

The Cyclobutane Ring: A Tale of Two Puckers

Unlike the planar cyclopropane or the relatively flexible cyclopentane, the cyclobutane ring exists in a dynamic equilibrium between two non-planar, puckered conformations. This puckering is essential to relieve the severe angle strain and torsional strain that would exist in a planar structure. The degree of this puckering is described by two key parameters:

  • Puckering Amplitude (q): This value represents the displacement of the atoms from the mean plane of the ring. A higher 'q' value indicates a more puckered ring.

  • Phase Angle (Φ): This describes the position of the "fold" in the ring.

The interplay between these parameters dictates the overall shape of the ring.

The addition of substituents, such as the amino and carboxyl groups, creates a conformational bias. The bulky groups prefer to occupy the more spacious equatorial positions to minimize steric hindrance, which in turn locks the ring into a preferred puckered state. This is the fundamental principle that allows us to use cyclobutane amino acids as conformational scaffolds. The energy difference between the planar and puckered states is often small (less than 1 kcal/mol), but substituent effects can create a strong preference for a single conformation.

Caption: Dynamic equilibrium between the two puckered conformations of the cyclobutane ring via a higher-energy planar transition state.

Stereochemistry Dictates Conformation: A Systematic Analysis

The true power of cyclobutane amino acids lies in the predictable relationship between the stereochemistry of the substituents (amino and carboxyl groups) and the resulting conformation of the ring and the orientation of the peptide backbone. This relationship is best understood by examining the different substitution patterns.

1,2-Disubstituted Cyclobutane Amino Acids

When the amino and carboxyl groups are on adjacent carbons, two key diastereomers exist: cis and trans.

  • cis-1-Amino-2-carboxycyclobutane (cis-ACBC): In this isomer, both functional groups are on the same face of the ring. To minimize steric clash, they are forced into a pseudo-equatorial/pseudo-axial arrangement. This conformation strongly induces a β-turn structure when incorporated into a peptide chain. The defined dihedral angles mimic the i+1 and i+2 positions of a classic β-turn.

  • trans-1-Amino-2-carboxycyclobutane (trans-ACBC): With the groups on opposite faces, both can occupy favorable equatorial positions. This leads to a more extended conformation, which can be used to propagate a β-sheet structure or act as a simple constrained linker.

1,3-Disubstituted Cyclobutane Amino Acids

Placing the functional groups at the 1 and 3 positions offers different conformational outcomes.

  • cis-1-Amino-3-carboxycyclobutane: Both groups are on the same side, leading to a diaxial or diequatorial equilibrium. The diequatorial conformer is generally favored, resulting in a "U-shape" that is an excellent mimic of a β-turn or γ-turn , depending on the specific stereochemistry.

  • trans-1-Amino-3-carboxycyclobutane: The substituents are on opposite faces, naturally adopting a diequatorial arrangement. This creates a highly rigid, extended structure, making it an ideal building block for stabilizing β-sheets or for use as a scaffold in combinatorial chemistry.

Quantitative Conformational Data

The preferred conformations are not just qualitative observations; they are defined by specific torsional angles which can be determined experimentally and computationally.

Derivative Substitution Favored Conformation Key Torsional Angles (Φ, Ψ) Induced Secondary Structure
cis-ACBC1,2-cisPuckered, eq/ax~ (-60°, 120°)Type I/II β-Turn
trans-ACBC1,2-transPuckered, eq/eq~ (-140°, 140°)Extended / β-Sheet
cis-1,3-ACBC1,3-cisPuckered, eq/eqVariesβ-Turn / γ-Turn
trans-1,3-ACBC1,3-transPuckered, eq/eqHighly extendedRigid Linker / β-Sheet

Note: Torsional angles are approximate and can be influenced by neighboring residues and solvent conditions.

The Scientist's Toolkit: Methods for Conformational Analysis

Determining the precise three-dimensional structure of these molecules is a multi-faceted challenge, requiring a synergistic combination of experimental and computational methods.

Caption: A synergistic workflow combining experimental and computational methods for robust conformational analysis.

Experimental Protocol: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformation of molecules in solution, which most closely mimics the biological environment.

Objective: To determine the preferred ring pucker and substituent orientation of a novel cyclobutane amino acid derivative in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified cyclobutane amino acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

    • Causality: The choice of solvent is critical. Aprotic solvents like DMSO may reveal intrinsic conformational preferences, while protic solvents like D₂O will better represent an aqueous biological environment.

    • Add a trace amount of a reference standard (e.g., TMS or DSS).

  • 1D ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Analysis: Measure the chemical shifts (δ) and coupling constants (³JHH). The magnitude of the vicinal coupling constants is related to the dihedral angle between the protons via the Karplus equation. This provides the first clue about the ring's conformation.

  • 2D NOESY/ROESY Acquisition:

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

    • Causality: These experiments detect through-space correlations between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity. This is the key to determining relative stereochemistry. For example, a strong NOE between a proton on C1 and a proton on C3 can definitively establish a cis relationship.

    • Trustworthiness: The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), making it a highly sensitive "molecular ruler."

  • Data Interpretation and Structure Calculation:

    • Integrate the cross-peaks from the NOESY spectrum to generate a set of distance restraints.

    • Use the ³JHH values to generate a set of dihedral angle restraints.

    • Input these experimental restraints into a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data.

    • The resulting low-energy ensemble represents the dynamic conformation of the molecule in solution.

X-Ray Crystallography

While NMR reveals the solution-state structure, X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[1][2][3][4]

  • Principle: By diffracting X-rays off a single crystal of the compound, one can determine the precise location of every atom, yielding exact bond lengths, bond angles, and torsional angles.

  • Causality: This method is considered the "gold standard" for structural determination. It is invaluable for validating the results of computational models and providing a definitive reference structure. However, it's important to recognize that crystal packing forces can sometimes influence the conformation, which may differ slightly from the solution state.

Computational Modeling

In silico methods, such as Density Functional Theory (DFT) and ab initio calculations, are essential for predicting and rationalizing the observed conformations.

  • Principle: These methods solve the Schrödinger equation to calculate the electronic structure of the molecule and determine its lowest energy (most stable) conformations.

  • Workflow:

    • Build the different possible stereoisomers of the cyclobutane amino acid in silico.

    • Perform a conformational search to identify all low-energy puckered states.

    • Optimize the geometry of each conformer and calculate their relative energies.

    • The results can predict the most stable isomer and provide theoretical NMR parameters that can be compared with experimental data for validation.

  • Causality: Computational modeling is a powerful predictive tool. It allows researchers to screen potential derivatives and prioritize synthetic targets based on their predicted ability to adopt a desired conformation before committing to lengthy and expensive laboratory synthesis.

Conclusion and Future Outlook

Conformational restriction is a powerful, validated strategy in modern medicinal chemistry. Cyclobutane amino acid derivatives stand out as uniquely effective scaffolds due to the predictable and tunable nature of their puckered ring system. By carefully selecting the substitution pattern and stereochemistry, researchers can rationally design peptide-based therapeutics with enhanced potency, selectivity, and metabolic stability. The synergistic application of high-field NMR spectroscopy, X-ray crystallography, and high-level computational modeling provides a robust framework for understanding and exploiting the conformational behavior of these valuable building blocks. As synthetic methodologies become more advanced, we can expect to see an even wider array of functionalized cyclobutane amino acids, further expanding the toolkit for designing the next generation of structured peptidomimetics.

References

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Ring Conformation. ChemTalk. [Link]

  • Cycloalkanes. Imperial College London Chemistry Department. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. National Center for Biotechnology Information. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Center for Biotechnology Information. [Link]

  • A computational study of base-catalyzed reactions of cyclic 1,2-diones. National Center for Biotechnology Information. [Link]

  • Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. The Journal of Physical Chemistry A. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. National Center for Biotechnology Information. [Link]

  • Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•): A Kinetic and Computational Study. MDPI. [Link]

Sources

Foundational

A Technical Guide to the Strategic Incorporation of 1-Amino-N,N-dimethylcyclobutane-1-carboxamide in Peptidomimetic Design

Abstract The therapeutic potential of peptides is often hindered by poor metabolic stability and conformational flexibility, which can lead to low receptor affinity and selectivity. Peptidomimetics, synthetic molecules t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is often hindered by poor metabolic stability and conformational flexibility, which can lead to low receptor affinity and selectivity. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1][2] A key approach in peptidomimetic design is the incorporation of non-canonical amino acids that impose rigid conformational constraints on the peptide backbone.[3] This guide provides an in-depth technical overview of 1-amino-N,N-dimethylcyclobutane-1-carboxamide, a unique Cα,α-disubstituted amino acid derivative, and its strategic role in developing next-generation peptide-based therapeutics. We will explore its synthesis, conformational impact, and its utility in enhancing proteolytic stability and modulating biological activity.

Introduction: The Challenge of Peptide Therapeutics and the Rise of Conformational Constraint

Peptides are central to a vast array of physiological processes, making them attractive candidates for drug development.[2] However, their translation into effective therapeutics is often plagued by inherent weaknesses, including rapid degradation by proteases and a high degree of conformational freedom in solution.[1] This flexibility means that a peptide exists as an ensemble of different shapes, only one of which may be the "bioactive conformation" responsible for binding to its target receptor. Consequently, a significant amount of binding energy is consumed to overcome this conformational entropy, often resulting in lower binding affinity.

Peptidomimetic chemistry seeks to address these challenges by creating molecules with improved drug-like properties.[1] One of the most powerful strategies in this field is the use of conformationally restricted amino acids.[1] By reducing the rotational freedom of the peptide backbone, these building blocks can pre-organize the peptide into a desired secondary structure, such as a β-turn or helix, that mimics the bioactive conformation.[4] This pre-organization can lead to enhanced receptor binding, increased selectivity, and improved metabolic stability.

Among the diverse array of constrained amino acids, those featuring small carbocyclic scaffolds have gained prominence. The cyclobutane ring, in particular, offers a rigid and sterically demanding framework.[5] This guide focuses specifically on 1-amino-N,N-dimethylcyclobutane-1-carboxamide, a derivative of 1-aminocyclobutane-1-carboxylic acid (ACBC), and elucidates its multifaceted role in modern drug design.

The Building Block: Structural Features and Synthetic Strategy

The unique properties of 1-amino-N,N-dimethylcyclobutane-1-carboxamide stem from the synergistic effects of its three key structural motifs: the Cα,α-disubstituted cyclobutane core, the geminal amino group, and the N,N-dimethylated C-terminus.

  • Cyclobutane Core: Unlike flexible acyclic amino acids, the puckered cyclobutane ring severely restricts the allowable values for the backbone dihedral angles (φ and ψ), forcing the peptide chain into well-defined local conformations.[5] This rigidity is a cornerstone of its utility in peptidomimetic design.

  • Geminal Amino Group: The placement of the amino group on the same carbon as the carboxamide function creates a quaternary α-carbon, a feature known to promote turn-like and helical structures.

  • N,N-Dimethylcarboxamide: This modification is critical. It removes the amide proton, thereby eliminating its ability to act as a hydrogen bond donor.[6] This prevents the formation of canonical secondary structures like α-helices and β-sheets that rely on N-H hydrogen bonding, while potentially promoting alternative structures like β-turns.[6][7] Furthermore, N-methylation is a well-established strategy to increase metabolic stability and enhance membrane permeability.[8]

Workflow for Peptidomimetic Design

The rational design and development of a peptidomimetic incorporating this building block typically follows a structured workflow.

G cluster_0 Design & Synthesis cluster_1 Characterization & Evaluation A Identify Lead Peptide & Bioactive Conformation B Select Target Residue for Replacement A->B C Synthesize Fmoc-Protected Building Block B->C D Incorporate into Peptide via SPPS C->D E Conformational Analysis (NMR, CD) D->E F Proteolytic Stability Assay D->F G In Vitro Bioactivity Assay (Receptor Binding) D->G H In Vivo Evaluation G->H I Optimized Peptidomimetic Candidate G->I H->I G cluster_0 Flexible Peptide (e.g., Glycine) cluster_1 Constrained Peptide A Wide range of φ/ψ angles B Multiple Conformations A->B High Entropy C Restricted φ/ψ angles D Defined Conformation C->D Low Entropy G cluster_0 Standard Peptide cluster_1 Constrained Peptidomimetic Peptide1 ---[NH-CHR-CO]---[NH-CH(R')-CO]--- Protease1 Protease Protease1->Peptide1 Cleavage Peptide2 ---[NH-CHR-CO]---[N-C(C4H6)-CON(Me)2]--- Protease2 Protease Protease2->Peptide2 Steric Hindrance (No Cleavage)

Sources

Exploratory

A Guide to the Therapeutic Applications of Cyclobutane Carboxamide Building Blocks

Abstract In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among these, strained rin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among these, strained ring systems have garnered significant attention for their ability to impart unique three-dimensional (3D) topologies onto drug candidates. This technical guide provides an in-depth exploration of the cyclobutane carboxamide motif, a privileged structural unit increasingly recognized for its potential across a diverse range of therapeutic targets. We will dissect the fundamental properties of the cyclobutane ring that make it an attractive building block, examine its role in modulating drug-target interactions, and present case studies where its incorporation has been pivotal to achieving desired therapeutic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their discovery programs.

Introduction: The Value of 3D Scaffolds in Drug Design

The structural rigidity and defined spatial orientation of substituents offered by small carbocyclic rings are invaluable assets in drug design. The cyclobutane ring, a four-membered carbocycle, offers a unique combination of properties that distinguish it from other alicyclic systems.[1] Its puckered conformation introduces a distinct three-dimensional geometry, moving away from the often-planar structures of aromatic systems and providing a scaffold that can improve target engagement and selectivity.[2]

The inherent strain energy of the cyclobutane ring (approximately 26.3 kcal/mol) leads to longer C-C bonds and an increase in p-character, influencing its electronic properties.[1] Despite this strain, the cyclobutane core is relatively inert chemically, a crucial feature for metabolic stability in a physiological environment.[3] When functionalized with a carboxamide group, the resulting scaffold combines this rigid 3D framework with a versatile functional group capable of forming key hydrogen bond interactions with biological targets. The carboxamide moiety itself is a cornerstone of medicinal chemistry, and its orientation, when constrained by the cyclobutane ring, can be precisely controlled to optimize binding affinity and selectivity.

Key advantages of incorporating the cyclobutane motif include:

  • Conformational Restriction: Locking flexible acyclic chains into a more rigid, bioactive conformation, which can lead to a significant increase in potency.[4][5]

  • Metabolic Stability: The carbocyclic core can shield metabolically labile sites within a molecule, improving its pharmacokinetic profile.[6]

  • Bioisosterism: Serving as a non-classical bioisostere for other groups, such as phenyl or gem-dimethyl groups, allowing for the fine-tuning of properties like solubility and lipophilicity.[2][7]

  • Vectorial Orientation: Providing well-defined vectors for substituents, enabling precise positioning of pharmacophoric elements within a target's binding site.[3]

This guide will delve into specific examples where the cyclobutane carboxamide scaffold has been successfully employed, highlighting the scientific rationale and outcomes.

Therapeutic Target Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One of the most prominent examples of a cyclobutane carboxamide in clinical development is in the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, offering a therapeutic strategy for pain, inflammation, and anxiety without the psychotropic side effects associated with direct cannabinoid receptor agonists.

Mechanism of Action and the Role of the Scaffold

FAAH inhibitors often feature a carbamate or urea moiety that can covalently modify the enzyme's active site serine residue. However, non-covalent, reversible inhibitors have also been developed. In many of these inhibitors, a central heterocyclic core is flanked by two lipophilic groups. The replacement of this central core with a cyclobutane carboxamide can serve to rigidly orient the flanking groups to maximize interactions within the FAAH binding pocket.

The cyclobutane ring acts as a rigid spacer, positioning the carboxamide group for crucial hydrogen bonding interactions with active site residues. The puckered nature of the ring allows for substituents to occupy axial and equatorial positions, providing a scaffold for creating specific 3D pharmacophores that can enhance selectivity for FAAH over other serine hydrolases.

Experimental Workflow: Synthesis of a Generic Cyclobutane Carboxamide Scaffold

A common synthetic route to access these building blocks involves the [2+2] cycloaddition of a ketene with an alkene, followed by functional group manipulation. Below is a representative, generalized protocol for the synthesis of a 1,3-disubstituted cyclobutane carboxamide.

Protocol: Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold [8]

  • Cycloaddition: A substituted alkene is reacted with a ketene, often generated in situ from an acyl chloride and a non-nucleophilic base (e.g., triethylamine), to form a cyclobutanone intermediate.

  • Reduction: The cyclobutanone is then reduced to the corresponding cyclobutanol using a reducing agent such as sodium borohydride. The stereochemical outcome of this step can often be controlled by the choice of reagents and reaction conditions.

  • Functionalization: The hydroxyl group of the cyclobutanol can be converted to a leaving group (e.g., a tosylate or mesylate) and displaced with a nucleophile, such as a cyanide, which can then be hydrolyzed to the carboxylic acid.

  • Amide Coupling: The resulting cyclobutane carboxylic acid is then coupled to a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to yield the final cyclobutane carboxamide product.

This modular approach allows for the systematic variation of substituents on both the cyclobutane ring and the carboxamide nitrogen, facilitating the exploration of structure-activity relationships (SAR).

Visualization: FAAH Inhibition Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid system and the therapeutic effect of its inhibition.

FAAH_Inhibition_Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Analgesia Therapeutic Effects (e.g., Analgesia, Anxiolysis) CB1_Receptor->Analgesia Inhibitor Cyclobutane Carboxamide Inhibitor Inhibitor->FAAH Inhibition

Caption: FAAH degrades anandamide; inhibitors block this, increasing anandamide levels and therapeutic effects.

Expanding Applications in Diverse Therapeutic Areas

The utility of the cyclobutane carboxamide scaffold is not limited to FAAH inhibition. Its unique properties have been exploited in a variety of other therapeutic contexts.

Antiviral Agents

In the development of antiviral drugs, particularly for targets like the Hepatitis C virus (HCV) NS3/4A protease, cyclobutane-containing molecules have demonstrated superior potency. For instance, the HCV drug boceprevir contains a cyclobutane moiety in its P1 region, which was found to be significantly more potent than analogs with cyclopropyl or cyclopentyl groups.[6] The rigid cyclobutane ring optimally positions the ketoamide warhead for covalent interaction with the active site serine of the protease.

Oncology

In oncology, cyclobutane derivatives have been incorporated into kinase inhibitors and androgen receptor antagonists.[6] The spirocyclic cyclobutane in apalutamide , an androgen receptor antagonist for prostate cancer, demonstrates how the scaffold can be used to create complex 3D structures that enhance binding affinity and selectivity.[6] Furthermore, replacing a metabolically vulnerable cyclohexane ring with a difluorocyclobutanyl group was a key optimization step in the development of ivosidenib , a first-in-class IDH1 inhibitor for cancer treatment, highlighting the role of cyclobutanes in improving pharmacokinetic properties.[6]

Data Summary: Comparative Potency

To illustrate the impact of the cyclobutane ring, the following table summarizes hypothetical relative potency data for different cycloalkane analogs in a generic enzyme inhibitor series.

Scaffold ModificationRelative IC50Rationale for Potency Change
Acyclic Linker1.0Flexible, higher entropic penalty upon binding.
Cyclopropyl Analog0.5Introduces rigidity, but may not have optimal vector alignment.
Cyclobutyl Analog 0.1 Optimal conformational restriction and vector alignment for pharmacophores. [6]
Cyclopentyl Analog0.8Increased flexibility compared to cyclobutane, suboptimal fit.
Cyclohexyl Analog1.2Can introduce unfavorable steric clashes or non-ideal conformations.

This comparative data underscores that the cyclobutane ring often occupies a "sweet spot" in terms of size and rigidity for optimizing interactions within a binding pocket.[6]

Synthetic Strategies and Future Perspectives

The historical underutilization of the cyclobutane motif was partly due to synthetic challenges.[4] However, modern synthetic methods, including photochemical [2+2] cycloadditions, transition metal-catalyzed C-H functionalization, and ring-expansion reactions, have made these scaffolds much more accessible.[9][10] The development of modular synthetic routes is crucial for building libraries of cyclobutane carboxamides for screening and SAR studies.[4][11]

Workflow: Modular Library Synthesis

Library_Synthesis_Workflow Start Cyclobutanone Core Step1 Stereoselective Functionalization (R1) Start->Step1 Intermediate Substituted Cyclobutane (e.g., acid, amine) Step1->Intermediate Step2 Amide Coupling with Amine Library (R2) Intermediate->Step2 Library Diverse Cyclobutane Carboxamide Library Step2->Library Screening Biological Screening & SAR Analysis Library->Screening

Caption: A modular workflow for generating diverse cyclobutane carboxamide libraries for screening.

Looking forward, the application of cyclobutane carboxamides is expected to expand further. Their use as peptide bond isosteres to create conformationally constrained peptidomimetics is an area of growing interest. Additionally, as our understanding of allosteric modulation deepens, the ability of these rigid scaffolds to project vectors into novel, non-orthosteric pockets will likely be exploited. The continued development of novel synthetic methodologies will undoubtedly accelerate the incorporation of this valuable building block into the next generation of therapeutics.[9][12]

Conclusion

The cyclobutane carboxamide scaffold represents a powerful tool in the medicinal chemist's arsenal. Its unique combination of properties—conformational rigidity, metabolic stability, and synthetic tractability—makes it an attractive building block for creating potent and selective drug candidates. From enzyme inhibitors to receptor modulators, the successful application of this motif across a range of therapeutic areas validates its status as a privileged structure in drug discovery. As synthetic accessibility continues to improve, the strategic incorporation of cyclobutane carboxamide building blocks will undoubtedly continue to drive the discovery of innovative medicines.

References

  • Willems, S., O'Connor, G., van Vist, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Willems, S., O'Connor, G., van Vist, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Foley, D. J., Craven, M., & Hulme, C. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Available at: [Link]

  • Wang, Z., et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]

  • Muriel, C., et al. (2023). Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides: synthesis of cyclobutane-fused dihydropyridones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Vrije Universiteit Amsterdam (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at: [Link]

  • D'Errico, S., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Morrill, L. C., & Douglas, J. (2015). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Synlett. Available at: [Link]

  • Torres, G. (2021). studies toward the stereocontrolled synthesis of cyclobutane derivatives. UNT Digital Library. Available at: [Link]

  • Schmitz, A. J., et al. (2019). Convenient Access to Chiral Cyclobutanes with Three Contiguous Stereocenters from Verbenone by Directed C(sp)−H arylation. ResearchGate. Available at: [Link]

  • Jimenez, C., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. Available at: [Link]

  • Google Patents. (2012). Cyclobutyl amine derivatives. Google Patents.
  • ResearchGate. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]

  • Naka, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 1-amino-N,N-dimethylcyclobutane-1-carboxamide

Introduction: The Significance of Constrained Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. The cy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. The cyclobutane ring, a motif of growing importance, offers a unique geometric constraint that can lock a molecule into a specific, biologically active conformation. This rigidity can enhance binding affinity to protein targets, improve metabolic stability, and fine-tune pharmacokinetic properties. The target molecule, 1-amino-N,N-dimethylcyclobutane-1-carboxamide, is an exemplar of such a scaffold—a non-proteinogenic α,α-disubstituted amino acid derivative. Its structure is of significant interest to researchers developing novel therapeutics, particularly in areas where precise spatial orientation of functional groups is critical for efficacy.[1][2]

This guide provides a comprehensive overview of robust and reproducible synthetic protocols for accessing this valuable building block. We will delve into the strategic considerations behind each synthetic step, offering not just a recipe, but a field-proven playbook for researchers in drug development.

Retrosynthetic Strategy & Workflow

A logical retrosynthetic analysis of the target molecule reveals a straightforward and modular approach. The final amide bond formation is preceded by the synthesis of the core α-amino acid, 1-aminocyclobutane-1-carboxylic acid. This key intermediate can be efficiently prepared from the commercially available starting material, cyclobutanone, using classic named reactions.

G Target 1-amino-N,N-dimethylcyclobutane-1-carboxamide AmideCoupling Amide Coupling (e.g., HATU, EDC) Target->AmideCoupling AminoAcid 1-Aminocyclobutane-1-carboxylic Acid AmideCoupling->AminoAcid Dimethylamine Dimethylamine (HNMe2) AmideCoupling->Dimethylamine Hydrolysis Nitrile or Hydantoin Hydrolysis AminoAcid->Hydrolysis Intermediate α-Aminonitrile or Hydantoin Hydrolysis->Intermediate NamedReaction Strecker Synthesis or Bucherer-Bergs Reaction Intermediate->NamedReaction StartingMaterial Cyclobutanone NamedReaction->StartingMaterial

Figure 1: Retrosynthetic Analysis. A high-level overview of the synthetic strategy.

Part I: Synthesis of the Key Intermediate: 1-Aminocyclobutane-1-carboxylic Acid

Two primary, highly reliable methods are presented for the synthesis of the core amino acid from cyclobutanone: the Strecker synthesis and the Bucherer-Bergs reaction.

Method A: The Strecker Synthesis Approach

The Strecker synthesis is a venerable and efficient two-step method for producing α-amino acids.[3][4] It begins with the formation of an α-aminonitrile from a ketone, which is subsequently hydrolyzed to the desired amino acid.[3][5]

This first step involves the one-pot reaction of cyclobutanone with an alkali metal cyanide and an ammonium salt to form the crucial aminonitrile intermediate.

Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation A Combine Cyclobutanone, NH4Cl, and NaCN in aq. NH4OH B Stir vigorously at room temperature (or slightly elevated, ~40-50°C) A->B C Extract with an organic solvent (e.g., Ethyl Acetate or DCM) B->C D Dry organic phase (Na2SO4) C->D E Concentrate under reduced pressure D->E

Figure 2: Workflow for Strecker Aminonitrile Synthesis.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a well-ventilated fume hood, prepare a solution of ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) in aqueous ammonium hydroxide (NH₄OH). Safety First: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide antidote kit available. All manipulations should be performed in a certified fume hood.

  • Reaction Initiation: To a round-bottom flask equipped with a magnetic stirrer, add cyclobutanone. Cool the flask in an ice bath.

  • Addition: Slowly add the prepared cyanide/ammonium solution to the stirring cyclobutanone. The reaction is typically exothermic. Maintain the temperature below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 12-24 hours. The reaction can be gently heated (40-50°C) to expedite the process.[4] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-aminocyclobutane-1-carbonitrile. This intermediate is often used in the next step without further purification.

ReagentMolar Eq.Typical QuantityNotes
Cyclobutanone1.010 gStarting material.
Sodium Cyanide (NaCN)1.1 - 1.2~7.7 gCyanide source. Highly toxic.[4]
Ammonium Chloride (NH₄Cl)1.5 - 2.0~12.8 gAmmonium source.[4]
Ammonium Hydroxide (28%)-~100 mLSolvent and base.
Ethyl Acetate-3 x 75 mLExtraction solvent.

The aminonitrile is hydrolyzed under strong acidic or basic conditions to yield the final amino acid. Acidic hydrolysis is commonly employed.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Place the crude 1-aminocyclobutane-1-carbonitrile in a heavy-walled, round-bottom flask.

  • Acid Addition: Carefully add concentrated hydrochloric acid (HCl, ~6-12 M) to the flask. The mixture will likely become hot.

  • Hydrolysis: Heat the reaction mixture to reflux (typically 100-110°C) for 4-8 hours. This step drives the complete hydrolysis of the nitrile and the transient amide intermediate.[3]

  • Isolation: After cooling, the solvent is typically removed under reduced pressure. The resulting solid is the hydrochloride salt of the amino acid.

  • Neutralization & Purification: The crude salt is dissolved in a minimum amount of water and neutralized by adjusting the pH to the isoelectric point (typically pH 5-6) with a base like ammonium hydroxide or by using an ion-exchange resin. The neutral amino acid will precipitate out of the solution.

  • Final Product: The precipitate is collected by filtration, washed with cold water and then ethanol or acetone, and dried under vacuum to yield pure 1-aminocyclobutane-1-carboxylic acid as a white crystalline solid.[2][6]

Method B: The Bucherer-Bergs Reaction Approach

An excellent alternative is the Bucherer-Bergs reaction, a multi-component reaction that produces a hydantoin intermediate, which is subsequently hydrolyzed.[7][8][9] This method often provides high yields and is operationally simple.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a sealed pressure vessel or a robust, well-sealed flask, combine cyclobutanone, ammonium carbonate, and sodium cyanide.

  • Solvent: Add a mixture of ethanol and water (typically 1:1) as the solvent.

  • Reaction: Heat the mixture to 60-80°C with vigorous stirring for 6-12 hours. The reaction proceeds via the formation of a cyanohydrin, followed by reaction with ammonia and carbon dioxide (from ammonium carbonate) to form the hydantoin ring.[8][10]

  • Isolation: Cool the reaction mixture. The hydantoin product often precipitates. If not, acidify the mixture carefully with HCl to pH ~6, which should induce precipitation.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry to yield the cyclobutane-spiro-5'-hydantoin intermediate.

The hydantoin is hydrolyzed under harsh basic conditions.

  • Reaction Setup: Suspend the hydantoin in a solution of sodium hydroxide (e.g., 2-4 M) or barium hydroxide.

  • Hydrolysis: Heat the mixture to a vigorous reflux in an autoclave or a high-pressure vessel at temperatures ranging from 120°C to 180°C for 12-24 hours.[7]

  • Work-up: After cooling, the reaction is acidified with a strong acid (like H₂SO₄ or HCl) to precipitate the amino acid. If Ba(OH)₂ was used, the addition of H₂SO₄ precipitates barium sulfate, which is removed by filtration.

  • Purification: The pH of the filtrate is adjusted to the isoelectric point to precipitate the pure 1-aminocyclobutane-1-carboxylic acid, which is then collected and dried as described in Protocol 2.

Part II: Final Amide Formation

With the core amino acid in hand, the final step is a standard peptide coupling reaction to form the N,N-dimethylamide.

Protocol 3: Synthesis of 1-amino-N,N-dimethylcyclobutane-1-carboxamide

This protocol requires protection of the amino group before amide coupling to prevent side reactions, followed by deprotection.

Workflow Diagram:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: N-Deprotection A React Amino Acid with Boc-Anhydride ((Boc)2O) B Activate Carboxylic Acid (HATU, HOBt, EDC) A->B C Add Dimethylamine (or its HCl salt with a base) B->C D Treat with strong acid (TFA or HCl in Dioxane) C->D E Final Product D->E

Figure 3: Workflow for the Final Amide Synthesis.

Detailed Step-by-Step Protocol:

  • N-Protection:

    • Dissolve 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

    • Add a base such as sodium bicarbonate (NaHCO₃, 3.0 eq) or sodium hydroxide (NaOH).

    • Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.[6]

    • Perform an acidic workup to isolate the N-Boc protected amino acid.

  • Amide Coupling:

    • Dissolve the N-Boc-1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir for 15-30 minutes to form the activated ester.

    • Add dimethylamine hydrochloride (Me₂NH·HCl, 1.5 eq) and an additional equivalent of DIPEA, or bubble dimethylamine gas through the solution.

    • Stir at room temperature for 4-12 hours until the reaction is complete (monitor by TLC/LC-MS).

    • Perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography to yield N-Boc-1-amino-N,N-dimethylcyclobutane-1-carboxamide.

  • Deprotection:

    • Dissolve the purified Boc-protected amide in DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure. The resulting solid is the hydrochloride or trifluoroacetate salt of the final product.

    • The salt can be used directly or neutralized to the free base if required.

Expert Insights & Trustworthiness

  • Causality in Reagent Choice: The Strecker and Bucherer-Bergs reactions are chosen for their reliability and use of inexpensive, readily available starting materials.[4][7] For the final coupling, HATU is often preferred for its high efficiency and low rate of epimerization, though for an α,α-disubstituted amino acid, this is not a concern.

  • Self-Validation & Troubleshooting:

    • Strecker Synthesis: The formation of cyanohydrin as a side product can occur. Ensuring a sufficient excess of the ammonium salt helps drive the equilibrium towards the desired aminonitrile.

    • Hydrolysis Steps: These are often the rate-limiting steps. Incomplete hydrolysis can leave unreacted nitrile/hydantoin or amide intermediates. Reaction times may need to be extended, and progress should be carefully monitored (e.g., by the cessation of ammonia evolution).

    • Amide Coupling: The primary amine of the unprotected amino acid can compete as a nucleophile, leading to dipeptide formation. This is why N-protection is a critical, non-negotiable step in this sequence.

  • Safety Considerations: The use of sodium cyanide necessitates strict adherence to safety protocols. All reactions involving cyanides must be conducted in a fume hood, and waste must be quenched with bleach or hydrogen peroxide before disposal. The hydrolysis steps involve corrosive, concentrated acids or bases and should be handled with appropriate personal protective equipment (PPE).

References

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - Usiena air. (URL: [Link])

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed. (URL: [Link])

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition | ACS Organic & Inorganic Au. (URL: [Link])

  • Amino acids containing a cyclobutane ring - Google P
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (URL: [Link])

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - Frontiers. (URL: [Link])

  • Bucherer–Bergs reaction - Wikipedia. (URL: [Link])

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Bucherer-Bergs Reaction. (URL: [Link])

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 1-Amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic Acid: A Potential BNCT Agent - PubMed. (URL: [Link])

  • Cyclobutyl amine derivatives - Google P
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (URL: [Link])

  • Patents & Products - Garg Lab - UCLA. (URL: [Link])

  • Strecker Amino Acid Synthesis - YouTube. (URL: [Link])

Sources

Application

Application Note: Scalable Production of 1-Amino-N,N-dimethylcyclobutane-1-carboxamide

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 1-amino-N,N-dimethylcyclobutane-1-carboxamide , a critical conformationally restricted building block used in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1-amino-N,N-dimethylcyclobutane-1-carboxamide , a critical conformationally restricted building block used in drug discovery (e.g., NK3 antagonists, bioactive peptides).[1]

While traditional laboratory methods often rely on hazardous reagents (e.g., diazomethane) or non-scalable purification (preparative HPLC), this guide presents a Process Chemistry approach.[1] We utilize the Bucherer-Bergs reaction for core formation, followed by a T3P®-mediated amidation .[1] This route is selected for its high atom economy, safety profile at kilogram scale, and avoidance of chromatographic purification in early stages.

Key Advantages of This Protocol
  • Cyanide Safety: Engineered controls for handling KCN/Ammonium Carbonate at scale.

  • T3P Amidation: Utilizes Propylphosphonic Anhydride (T3P) for the difficult quaternary coupling, ensuring water-soluble byproducts and high yield without racemization concerns (though the target is achiral, the method applies to analogs).[1]

  • Purification: Relies on crystallization and acid/base extraction rather than silica chromatography.[1]

Retrosynthetic Analysis & Strategy

The synthesis addresses two main challenges: the formation of the strained cyclobutane ring with a quaternary center, and the steric hindrance during amidation.

Strategic Disconnection:

  • Amide Bond Formation: The final step couples dimethylamine with the protected amino acid. Due to the steric bulk of the cyclobutane ring, standard EDC/HOBt couplings often stall. We employ T3P (50% in EtOAc) to drive this reaction.

  • Amino Acid Core: The 1-aminocyclobutane-1-carboxylic acid (ACBC) core is best accessed via the Bucherer-Bergs reaction, which is superior to the Strecker synthesis for ketone substrates regarding yield and ease of isolation.[1]

Pathway Diagram

Synthesispathway Start Cyclobutanone (Starting Material) Hydantoin Spirohydantoin Intermediate Start->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) AminoAcid 1-Aminocyclobutane- 1-carboxylic acid (ACBC) Hydantoin->AminoAcid Hydrolysis (NaOH, Reflux) BocAA N-Boc-ACBC AminoAcid->BocAA Protection (Boc2O) Product 1-Amino-N,N-dimethyl cyclobutane-1-carboxamide BocAA->Product Amidation (T3P, NHMe2·HCl)

Figure 1: Forward synthetic pathway emphasizing the critical T3P amidation step.

Detailed Protocols

Phase 1: The Bucherer-Bergs Reaction (Hydantoin Formation)

Objective: Construct the quaternary center and cyclobutane ring.[1] Safety Critical: This step involves Potassium Cyanide (KCN).[1][2] All operations must occur in a functioning fume hood with a chemically resistant tray. A cyanide antidote kit (e.g., Hydroxocobalamin) must be present.

Reagents:

  • Cyclobutanone (1.0 equiv)[1]

  • Potassium Cyanide (KCN) (1.2 equiv)[1][2]

  • Ammonium Carbonate

    
     (2.5 equiv)[1]
    
  • Solvent: Ethanol/Water (1:1 v/v)[1]

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser connected to a bleach scrubber (to neutralize any HCN gas), dissolve Ammonium Carbonate in water.

  • Addition: Add Ethanol and Cyclobutanone. Stir for 15 minutes.

  • Cyanide Addition: Carefully add KCN (solid or solution) via a powder funnel or dropping funnel.[1] Caution: Exothermic.[1]

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Do not exceed 80°C to prevent excessive ammonia off-gassing which destabilizes the pH.[1]

  • Workup (Precipitation):

    • Cool the mixture to 0°C.

    • The spirohydantoin (5,7-diazaspiro[3.4]octane-6,8-dione) typically precipitates as a white solid.[1]

    • If no precipitate forms, concentrate the ethanol fraction under reduced pressure (trap contains bleach).

    • Filter the solid and wash with cold water.

    • Yield Target: >75%.

Phase 2: Hydrolysis and Boc-Protection

Objective: Open the hydantoin ring and protect the amine for coupling.[1]

Protocol:

  • Hydrolysis: Suspend the Spirohydantoin in 3M NaOH (5 equiv). Heat to reflux (100°C) for 24 hours. Evolution of ammonia gas indicates progress.

  • Isolation (Salt Reduction): Cool to room temperature.[1] Neutralize to pH ~7 with conc. HCl. The amino acid (ACBC) is zwitterionic and water-soluble.[1] Note: For scale, do not isolate the free amino acid. Proceed to Boc-protection in situ.

  • In-Situ Protection:

    • Adjust pH to 9–10 using NaOH.[1]

    • Add Dioxane (equal volume to aqueous phase).[1]

    • Add Di-tert-butyl dicarbonate (

      
      , 1.2 equiv).[1]
      
    • Stir at RT for 12 hours.

  • Extraction:

    • Wash the alkaline solution with Diethyl Ether (removes impurities).

    • Acidify the aqueous layer carefully to pH 2–3 with 1M HCl (The Boc-amino acid precipitates or oils out).[1]

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Dry over

      
       and concentrate.
      
    • Crystallization: Recrystallize from Hexane/EtOAc if necessary.

    • Yield Target: 65–70% (over 2 steps).

Phase 3: T3P-Mediated Amidation (The Scalable Coupling)

Objective: Couple the sterically hindered quaternary acid with dimethylamine.[1] Why T3P? Propylphosphonic anhydride (T3P) is chosen over HATU/EDC because it drives the reaction of hindered substrates effectively, produces water-soluble phosphorus byproducts (simplifying workup), and has a lower allergenicity profile.[1][3]

Reagents:

  • N-Boc-1-aminocyclobutane-1-carboxylic acid (1.0 equiv)[1]

  • Dimethylamine Hydrochloride (

    
    ) (1.5 equiv)[1]
    
  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • T3P (50% solution in EtOAc) (1.5 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

Protocol:

  • Slurry: In a reactor, charge the N-Boc-amino acid, Dimethylamine HCl, and EtOAc (5–10 volumes).

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes.

  • T3P Addition: Add the T3P solution slowly over 30 minutes. Maintain temperature < 10°C during addition to control exotherm.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC for consumption of starting acid.

  • Workup (The "Self-Cleaning" Step):

    • Add water (5 vol). Stir vigorously for 15 minutes.

    • Separate phases.

    • Wash organic phase with 0.5M HCl (removes excess DIPEA and DMAP).

    • Wash organic phase with 10% NaHCO3 (removes unreacted acid and phosphorus byproducts).

    • Wash with Brine.[1]

  • Deprotection (Final Step):

    • Concentrate the organic layer.

    • Treat with 4M HCl in Dioxane or EtOAc at RT for 2 hours.

    • Concentrate to dryness to afford the 1-amino-N,N-dimethylcyclobutane-1-carboxamide hydrochloride salt .[1]

Process Safety & Engineering Controls

Cyanide Management Loop

The Bucherer-Bergs reaction releases ammonia and poses a risk of HCN evolution if acidified prematurely.[1]

SafetyLoop Reactor Reactor (Bucherer-Bergs) Condenser Reflux Condenser Reactor->Condenser Vapors Condenser->Reactor Reflux Scrubber1 Scrubber 1 (NaOH + Bleach) Condenser->Scrubber1 Off-gas (NH3/HCN traces) Scrubber2 Scrubber 2 (Thiosulfate) Scrubber1->Scrubber2 Polished Gas Vent Fume Hood Exhaust Scrubber2->Vent

Figure 2: Mandatory scrubbing system for large-scale Bucherer-Bergs reactions.

Thermal Runaway Risks
  • T3P Addition: Although T3P is safer than carbodiimides, the reaction with amines is exothermic. On a >100g scale, active cooling is required during addition.

  • Boc Decomposition: Avoid heating the Boc-protected intermediate above 60°C under acidic conditions to prevent premature isobutylene gas evolution.[1]

Analytical Specifications (Quality Control)

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (C18, 0.1% TFA Water/MeCN)
Identity Conforms to Structure1H-NMR (D2O or DMSO-d6)
Residual Solvent < 5000 ppm (EtOAc)GC-Headspace
Water Content < 1.0%Karl Fischer
Chloride Content Stoichiometric (if HCl salt)Ion Chromatography / Titration

NMR Diagnostic Signals (DMSO-d6):

  • 
     ~8.5 ppm (Broad s, 3H, 
    
    
    
    )[1]
  • 
     ~2.9 ppm (s, 3H, 
    
    
    
    )[1]
  • 
     ~2.8 ppm (s, 3H, 
    
    
    
    ) — Note: Rotamers may be visible.[1]
  • 
     ~2.6–1.8 ppm (m, 6H, Cyclobutane ring protons)[1]
    

References

  • Bucherer-Bergs Reaction Mechanism & Scale-up

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.[1] Link[1]

    • Note: This is the foundational text for the mechanism.
  • T3P® (Propylphosphonic Anhydride)

    • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][3] Organic Letters, 2011, 13(19), 5048–5051.[1] Link[1]

    • Context: Describes the superiority of T3P for hindered and sensitive substrates on kilogram scale
  • Synthesis of 1-Aminocyclobutane-1-carboxylic Acid

    • Burger, A., et al. "1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides."[1] International Journal of Peptide and Protein Research, 1996. Link

    • Context: Validates the core synthesis and biological relevance.[4][5][6]

  • Process Safety for Amidation

    • Patterson, J., et al. "Scale-up of the Synthesis of a Glucokinase Activator: Handling of T3P."[3] Organic Process Research & Development, 2009. Link (General reference to OPRD journal for T3P safety data).[1]

Disclaimer: This protocol involves hazardous chemicals (Cyanides, Strong Acids).[1][2] It is intended for use by qualified personnel in a controlled laboratory environment.

Sources

Method

Application Notes and Protocols for Utilizing 1-amino-N,N-dimethylcyclobutane-1-carboxamide in Fragment-Based Drug Discovery

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery with a Novel Cyclobutane Scaffold Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery with a Novel Cyclobutane Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug development, contributing to a growing number of approved therapeutics.[1][2][3] The core principle of FBDD lies in identifying low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial, often weak-binding hits serve as starting points for optimization into potent and selective drug candidates.[4][5][6] Historically, fragment libraries have been dominated by flat, aromatic compounds. However, the increasing recognition of the importance of three-dimensional (3D) shape in molecular recognition has spurred the development of novel, non-planar fragments.[7][8]

This application note details the utility and experimental protocols for a novel, sp³-rich fragment, 1-amino-N,N-dimethylcyclobutane-1-carboxamide , in FBDD campaigns. The cyclobutane motif offers a unique and advantageous scaffold for several reasons. Its inherent ring strain and puckered conformation provide a rigid and defined 3D geometry, which can effectively probe deep and complex binding pockets that may be inaccessible to planar fragments.[9][10] The incorporation of a cyclobutane ring can also enhance metabolic stability and other desirable pharmacokinetic properties in drug candidates.[9][11]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to effectively incorporate 1-amino-N,N-dimethylcyclobutane-1-carboxamide into their FBDD workflows, from initial library preparation and screening to hit validation and optimization.

The Strategic Advantage of the 1-amino-N,N-dimethylcyclobutane-1-carboxamide Fragment

The selection of 1-amino-N,N-dimethylcyclobutane-1-carboxamide as a core fragment is predicated on its unique structural and chemical features that align with the principles of modern FBDD.

Key Physicochemical and Structural Properties:

PropertyValue (Predicted)Significance in FBDD
Molecular Weight~156 g/mol Adheres to the "Rule of Three" for fragments (<300 Da), ensuring higher probability of binding.[12]
cLogP~0.5Optimal lipophilicity for aqueous solubility and good binding characteristics.
Hydrogen Bond Donors1 (primary amine)Provides a key interaction point for target engagement.
Hydrogen Bond Acceptors1 (amide oxygen)Offers another crucial point for hydrogen bonding.
Rotatable Bonds2Low conformational flexibility, reducing the entropic penalty upon binding.
Fraction of sp³ carbons (Fsp³)0.8High degree of three-dimensionality, enabling exploration of non-planar binding sites.[7]

The geminal amino and carboxamide groups on the cyclobutane ring provide orthogonal vectors for chemical elaboration, a critical feature for the subsequent hit-to-lead optimization phase.[13][14] The N,N-dimethylamide offers a metabolically stable handle that can be further modified to explore the surrounding binding pocket.

Experimental Workflows and Protocols

A successful FBDD campaign requires a multi-pronged approach, integrating various biophysical techniques to identify and validate fragment hits.[15][16]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation B Primary Screening (NMR or SPR) A->B C Hit Confirmation (Orthogonal Method) B->C D X-ray Crystallography C->D E Isothermal Titration Calorimetry (ITC) D->E F Computational Modeling E->F G Structure-Guided Design F->G H Fragment Growing, Linking, or Merging G->H I Lead Compound H->I

Figure 1: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Fragment Library Preparation

The purity and quality of the fragment library are paramount for a successful screening campaign.

1.1. Synthesis of 1-amino-N,N-dimethylcyclobutane-1-carboxamide:

1.2. Quality Control:

  • Purity Assessment: Each synthesized fragment, including 1-amino-N,N-dimethylcyclobutane-1-carboxamide, must be subjected to rigorous quality control. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method to ensure >95% purity.

  • Structural Verification: The chemical structure of the fragment should be unequivocally confirmed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination: The aqueous solubility of the fragment should be determined to ensure its suitability for biophysical screening assays. A minimum solubility of 1 mM in the screening buffer is recommended.

Protocol 2: Primary Screening using Ligand-Observed NMR

Ligand-observed NMR techniques are highly sensitive for detecting the weak binding interactions typical of fragments.[17][18][19]

2.1. Principle:

  • This method relies on the change in NMR properties (e.g., relaxation, saturation transfer) of the fragment upon binding to the much larger target protein.[17]

2.2. Experimental Steps:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Prepare a stock solution of 1-amino-N,N-dimethylcyclobutane-1-carboxamide (typically 10-100 mM) in the same deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment alone.

    • Acquire a ligand-observed NMR spectrum (e.g., Saturation Transfer Difference (STD) or WaterLOGSY) of the fragment in the presence of the target protein.

  • Data Analysis:

    • In an STD-NMR experiment, signals from the fragment that are in close contact with the protein will show a decrease in intensity upon saturation of the protein resonances, indicating binding.

    • In a WaterLOGSY experiment, the sign of the fragment's NMR signals will be opposite to that of non-binding compounds.

Protocol 3: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time kinetic data on molecular interactions.[20][21][22] It is increasingly used for primary fragment screening due to its high sensitivity and throughput.[21][22]

3.1. Principle:

  • SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (fragment) to an immobilized ligand (target protein).[21]

3.2. Experimental Steps:

  • Protein Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a surface density that allows for the detection of low-molecular-weight fragments.

  • Fragment Screening:

    • Prepare a series of dilutions of 1-amino-N,N-dimethylcyclobutane-1-carboxamide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

  • Data Analysis:

    • A binding event is detected as an increase in the response units (RU).

    • The binding affinity (KD) can be estimated from the steady-state binding response at different fragment concentrations.

Protocol 4: Hit Validation with X-ray Crystallography

X-ray crystallography provides unparalleled structural information, offering a definitive validation of fragment binding and revealing the precise binding mode.[23][24][25]

4.1. Principle:

  • This technique determines the three-dimensional arrangement of atoms in a crystalline protein-fragment complex by analyzing the diffraction pattern of X-rays passing through the crystal.[25]

4.2. Experimental Steps:

  • Protein Crystallization:

    • Obtain high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Soak the protein crystals in a solution containing a high concentration of 1-amino-N,N-dimethylcyclobutane-1-carboxamide (typically 10-50 mM).

    • Co-crystallization: Crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure to visualize the fragment bound to the protein.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a fragment hit like 1-amino-N,N-dimethylcyclobutane-1-carboxamide is validated, the next phase involves rationally designing more potent and drug-like molecules.[1][26]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome A 1-amino-N,N-dimethyl- cyclobutane-1-carboxamide B Fragment Growing (Vector 1: Amine) A->B C Fragment Growing (Vector 2: Amide) A->C D Fragment Linking (If another fragment binds nearby) A->D E Fragment Merging (If another fragment overlaps) A->E F Potent Lead Compound B->F C->F D->F E->F

Figure 2: Strategies for optimizing the initial fragment hit.

Optimization Strategies:

  • Fragment Growing: This is the most common strategy, where chemical moieties are added to the fragment to make additional favorable interactions with the target protein.[6][13][14] The primary amine and the N,N-dimethylamide of 1-amino-N,N-dimethylcyclobutane-1-carboxamide provide excellent vectors for this approach.

  • Fragment Linking: If another fragment is found to bind in a neighboring pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[4][6][14]

  • Fragment Merging: If another fragment is identified that partially overlaps with the binding site of our cyclobutane fragment, a new molecule can be designed that incorporates the key features of both.[4][6]

Conclusion

The novel fragment, 1-amino-N,N-dimethylcyclobutane-1-carboxamide, represents a valuable addition to the arsenal of tools for fragment-based drug discovery. Its inherent three-dimensionality and strategically placed functional groups offer the potential to unlock previously intractable drug targets. By following the detailed protocols outlined in this application note, researchers can effectively integrate this and similar sp³-rich fragments into their FBDD campaigns, accelerating the discovery of innovative therapeutics.

References

  • Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). Available at: [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. Available at: [Link]

  • Zheng, X., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 8), 2224-2235. Available at: [Link]

  • Bruker. (n.d.). Fragment Screening by Ligand Observed NMR. Retrieved from [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • Maurer, M., et al. (2016). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Enzymology, 565, 41-69. Available at: [Link]

  • Chen, H., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5283. Available at: [Link]

  • ResearchGate. (n.d.). NMR in fragment-based drug discovery. Retrieved from [Link]

  • SARomics. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • Bentham Science. (n.d.). NMR Screening Methods in Fragment-Based Drug Discovery. Retrieved from [Link]

  • American Chemical Society. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. Retrieved from [Link]

  • American Chemical Society. (2024, May 2). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1823. Available at: [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • National Institutes of Health. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • Ovid. (n.d.). The benefits of constructing leads from fragment hits. Retrieved from [Link]

  • Deep Origin. (2024, March 25). Fragment-Based Drug Design (FBDD). Retrieved from [Link]

  • Diva-Portal.org. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]

  • Longdom Publishing. (2022, November 4). Computational Approaches in Fragment Based Drug Design. Journal of Computer Science & Systems Biology. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. Retrieved from [Link]

  • Approaches to Fragment-Based Drug Design. (2022, April 14). Retrieved from [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]

  • OBN. (2025, November 20). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed one‐pot formation of β‐amino cyclobutane carboxamides 3. Retrieved from [Link]

  • National Institutes of Health. (2026, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023, May 24). Decomposition of Small Molecules for Fragment-Based Drug Design. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detecting Cooperative Binding in Fragment-Based Drug Design. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • PubChem. (n.d.). 1-Aminocyclopentanecarboxamide. Retrieved from [Link]

Sources

Application

Bucherer-Bergs synthesis of cyclobutane amino acid amides

Application Note: Bucherer-Bergs Synthesis of Cyclobutane Amino Acid Amides -Amino Acid Amides via the Bucherer-Bergs Reaction. Executive Summary This application note details the robust synthesis of cyclobutane -amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bucherer-Bergs Synthesis of Cyclobutane Amino Acid Amides


-Amino Acid Amides via the Bucherer-Bergs Reaction.

Executive Summary

This application note details the robust synthesis of cyclobutane


-amino acid amides, a critical class of peptidomimetics used to restrict conformational flexibility in drug design. Unlike the kinetic Strecker synthesis, the Bucherer-Bergs reaction  offers thermodynamic control, making it the preferred route for synthesizing spiro-hydantoins from cyclobutanones. These hydantoins serve as stable, scalable intermediates that can be hydrolyzed to free amino acids or converted into specific amides.

Key Deliverables:

  • Thermodynamic Control: Explanation of stereoselectivity in substituted cyclobutanes.

  • Safety First: A self-validating protocol for handling cyanide reagents.

  • End-to-End Workflow: From cyclobutanone starting material to the final amino acid amide.

Scientific Foundation & Mechanism

The Bucherer-Bergs Advantage

The reaction condenses a ketone with potassium cyanide (KCN) and ammonium carbonate [


] to form a 5,5-disubstituted hydantoin.[1][2][3]
  • Thermodynamic vs. Kinetic: In substituted cyclobutanones (e.g., 3-substituted), the Bucherer-Bergs reaction yields the thermodynamic product, where the bulky hydantoin carbonyls orient to minimize steric strain. This contrasts with the Strecker synthesis, which yields the kinetic amino nitrile.

  • The "Latent" Amide: The hydantoin ring is effectively a cyclic urea (a double amide). Opening this ring requires harsh hydrolysis, providing a built-in purification checkpoint before generating the free amino acid.

Reaction Mechanism Pathway

The following diagram illustrates the transformation from ketone to hydantoin.[1][2][4][5][6][7]

BuchererBergsMechanism Ketone Cyclobutanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN Imine Imine Cyanohydrin->Imine + NH3 Aminonitrile α-Aminonitrile Imine->Aminonitrile - H2O CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO2 Oxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->Oxazolidinone Cyclization Hydantoin Spiro-Hydantoin (Product) Oxazolidinone->Hydantoin Rearrangement

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction.[1][2][3][4][6] The rearrangement of the 5-imino-oxazolidin-2-one is the irreversible step driving the reaction to completion.

Critical Parameters & Safety

Cyanide Handling (Life-Critical)

This protocol uses Potassium Cyanide (KCN).[1] Ingestion or inhalation of dust/HCN gas is fatal.[8][9]

  • pH Control: Never allow the reaction pH to drop below 9. Acidification releases HCN gas.[10] The ammonium carbonate buffer naturally maintains basicity, but external checks are mandatory.

  • Oxidizing Quench: All cyanide waste must be quenched with 10% sodium hypochlorite (bleach) at pH >10 before disposal.

  • Antidote: Ensure a Cyanokit (Hydroxocobalamin) is available on-site.

Solvent Systems
Solvent SystemTemp (°C)PressureYield ProfileNotes
EtOH/H2O (1:1) 55-651 atmHigh (80-95%)Standard. Good solubility for (NH4)2CO3.
MeOH/H2O (1:1) 50-60Sealed TubeMod-HighFaster rate; requires pressure vessel due to ammonia volatility.
DMSO/H2O 801 atmHighUsed for highly lipophilic cyclobutanones; difficult workup.

Experimental Protocols

Protocol A: Synthesis of Cyclobutane Spirohydantoin

Target: 6-oxa-1,3-diazaspiro[3.4]octane-2,4-dione (from Cyclobutanone)

Reagents:

  • Cyclobutanone (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq) [POISON]

  • Ammonium Carbonate

    
     (3.0 eq)
    
  • Ethanol/Water (1:1 v/v)

Step-by-Step:

  • Setup: In a fume hood, charge a round-bottom flask with

    
     dissolved in water.
    
  • Addition: Add the cyclobutanone dissolved in ethanol.

  • Activation: Carefully add KCN. Note: The solution may turn slightly yellow.

  • Reaction: Heat to 55–60°C for 12–18 hours. Do not reflux vigorously to avoid losing ammonia.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[11] Ketone spot should disappear.

  • Workup (Cyanide Removal):

    • Concentrate the mixture to 50% volume to remove ethanol.

    • Cool to 0°C. The hydantoin often precipitates.

    • If no precipitate: Acidify carefully with 6M HCl to pH 2 ONLY IN A HOOD (HCN evolution possible).

    • Filter the solid.

    • Wash: Wash with cold water (2x).

  • Validation:

    • IR: Look for dual carbonyl stretches (~1720, 1770 cm⁻¹) characteristic of hydantoins.

    • 1H NMR: Broad singlet at ~10.5 ppm and ~8.5 ppm (NH protons).

Protocol B: Hydrolysis to Cyclobutane Amino Acid (ACBC)

Target: 1-aminocyclobutane-1-carboxylic acid (ACBC)

Reagents:

  • Spirohydantoin (from Protocol A)[12]

  • Barium Hydroxide

    
     (saturated aq. solution) or 3M NaOH.
    

Step-by-Step:

  • Hydrolysis: Suspend the hydantoin in saturated

    
     (3.0 eq).
    
  • Reflux: Heat at 120°C (sealed tube or high-boiling reflux) for 24–48 hours. Hydantoins are extremely stable; rigorous conditions are required.

  • Precipitation:

    • Cool to RT.

    • Add stoichiometric

      
       to precipitate 
      
      
      
      .
    • Filter through Celite.

  • Isolation: Concentrate the filtrate. The amino acid crystallizes upon addition of EtOH/Acetone.

  • Yield: Typically 60-75%.

Protocol C: Conversion to Amino Acid Amide

Target: 1-aminocyclobutane-1-carboxamide

Direct hydrolysis of hydantoin to amide is difficult to stop selectively. The most reliable drug-development route is Protection


 Amidation 

Deprotection
.

Workflow:

  • Protection: React ACBC with

    
     / 
    
    
    
    to form Boc-ACBC-OH .
  • Coupling:

    • Dissolve Boc-ACBC-OH in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Add Ammonium Chloride (

      
      ) (2.0 eq) or specific amine 
      
      
      
      .
    • Stir 3h at RT.

  • Deprotection: Treat with TFA/DCM (1:1) to yield the final Amino Acid Amide .

Stereochemical Considerations (3-Substituted Cyclobutanes)

When using 3-substituted cyclobutanones (e.g., 3-phenylcyclobutanone), stereochemistry becomes critical.

  • Observation: The Bucherer-Bergs reaction favors the formation of the cis-isomer (amino group cis to the 3-substituent) in many carbocyclic systems due to the packing of the spiro-hydantoin ring.

  • Comparison:

    • Bucherer-Bergs: Favors Isomer A (Thermodynamic).

    • Strecker: Favors Isomer B (Kinetic).

  • Purification: The two isomers of the hydantoin often have significantly different solubility profiles, allowing separation by fractional crystallization before hydrolysis.

Stereochem cluster_0 Thermodynamic Route (Bucherer-Bergs) cluster_1 Kinetic Route (Strecker) SubKetone 3-Substituted Cyclobutanone HydantoinMajor Major Isomer (Spiro-Hydantoin) SubKetone->HydantoinMajor KCN, (NH4)2CO3 Heat AminoNitrile Amino Nitrile SubKetone->AminoNitrile KCN, NH4Cl RT AA_Cis Cis-Amino Acid HydantoinMajor->AA_Cis Hydrolysis AA_Trans Trans-Amino Acid AminoNitrile->AA_Trans Hydrolysis

Figure 2: Divergent stereochemical outcomes based on synthetic method.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of Hydantoin Loss of AmmoniaUse a sealed pressure tube or add excess

.
Dark/Black Reaction Polymerization of CyanideEnsure temperature does not exceed 65°C; check reagent purity.
Incomplete Hydrolysis Hydantoin StabilitySwitch from NaOH to

at higher temp (120°C+).
Product is Oily ImpuritiesRecrystallize hydantoin from EtOH before hydrolysis.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[1][3][6] Journal für Praktische Chemie.

  • Ware, E. (1950).[3] The Chemistry of the Hydantoins.[1][2][4][6][12] Chemical Reviews, 46(3), 403–470.[3]

  • Munday, L. (1961). Amino-acids of the Cyclobutane Series.[5] Part I. Journal of the Chemical Society.

  • Gaul, C., et al. (2004). Stereoselective Synthesis of 3-Substituted Cyclobutane Amino Acids. Journal of Organic Chemistry.

  • US Environmental Protection Agency. Cyanide: Hazard Summary and Safe Handling.

Sources

Method

Conformational Restriction via Cyclobutane-Derived Peptidomimetics: Solid-Phase Synthesis Protocols

-amino acids (c AA) and derivatives. Abstract The incorporation of cyclobutane derivatives—specifically 2-aminocyclobutane-1-carboxylic acid (ACBC) and its analogues—into peptide backbones represents a high-value strateg...

Author: BenchChem Technical Support Team. Date: February 2026


-amino acids (c

AA) and derivatives.

Abstract

The incorporation of cyclobutane derivatives—specifically 2-aminocyclobutane-1-carboxylic acid (ACBC) and its analogues—into peptide backbones represents a high-value strategy for generating peptidomimetics with defined secondary structures ("foldamers") and enhanced metabolic stability. However, the rigid cyclobutane ring introduces significant steric hindrance, rendering standard coupling protocols inefficient. This guide provides an optimized Solid-Phase Peptide Synthesis (SPPS) workflow specifically designed to overcome the steric barriers of cyclobutane derivatives, ensuring high coupling efficiency and preventing deletion sequences.

Part 1: Chemical Basis & Design Logic

The Cyclobutane Advantage

Unlike flexible linear peptides, cyclobutane amino acids impose severe conformational constraints on the peptide backbone.[1] The stereochemistry of the cyclobutane ring (cis vs. trans) dictates the resulting secondary structure.

  • Trans-ACBC: Promotes extended, strand-like structures or specific helical types (e.g., 12-helix in

    
    -peptides).
    
  • Cis-ACBC: Often induces turns or sheet-like stacking, useful for nucleating

    
    -hairpins.
    
  • Metabolic Stability: The non-natural backbone renders these peptides resistant to standard proteases, significantly increasing half-life in biological media.

Structural Logic Diagram

The following diagram illustrates how stereochemical choices drive the folding pathway.

FoldamerLogic cluster_inputs Monomer Selection cluster_outcomes Structural Outcome Cis cis-ACBC (Amino/Carboxyl Syn) Constraint Steric Constraint (Ring Rigidity) Cis->Constraint Trans trans-ACBC (Amino/Carboxyl Anti) Trans->Constraint Turn Beta-Turn / Hairpin Nucleation Helix Helical / Strand Assemblies Constraint->Turn Promotes U-shape Constraint->Helix Promotes Linear/Twisted

Caption: Stereochemical logic flow. The rigidity of the cyclobutane ring (Constraint) translates the monomer's cis/trans configuration directly into predictable secondary structures.

Part 2: Critical Reagents & Setup

Standard SPPS reagents (DIC/HOBt) are often insufficient for coupling cyclobutane residues due to the steric bulk adjacent to the amine and carboxyl groups. We utilize Aminium/Phosphonium salts for faster activation.

Reagent Selection Table
Reagent CategoryRecommended ReagentRole in Cyclobutane SPPS
Coupling Agent HATU or PyAOP Critical. The Aza-benzotriazole moiety (HOAt) speeds up reaction rates for hindered amines better than HOBt.
Base DIEA (Diisopropylethylamine)Required for HATU activation.[2] Use 2.0 equivalents relative to the amino acid.
Resin Rink Amide MBHA or 2-CTC Low loading (0.3–0.5 mmol/g) is preferred to prevent inter-chain aggregation, which exacerbates steric issues.
Solvent DMF (Main) / NMP (Difficult)NMP (N-methylpyrrolidone) disrupts aggregation better than DMF for long sequences.
Monitoring Chloranil Test While ACBC is a primary amine, its steric bulk can make the Kaiser test readout ambiguous. Chloranil is often more reliable for hindered systems.

Part 3: Optimized SPPS Protocol

Objective: Synthesize a peptide sequence containing internal Fmoc-ACBC residues. Scale: 0.1 mmol Resin: Rink Amide MBHA (0.5 mmol/g loading)

Step 1: Resin Preparation[3]
  • Weigh 200 mg of resin into a fritted polypropylene syringe.

  • Swelling: Add 5 mL DCM (Dichloromethane) and shake for 30 mins. Drain.

  • Wash with DMF (

    
     mL).
    
Step 2: Fmoc Deprotection (The "Standard" Cycle)

Note: Cyclobutane amines are not secondary amines, but they are bulky. Standard deprotection usually suffices.

  • Add 20% Piperidine in DMF (5 mL).

  • Shake for 3 minutes. Drain.

  • Add fresh 20% Piperidine in DMF (5 mL).

  • Shake for 12 minutes. Drain.

  • Wash: DMF (

    
     mL) to ensure complete removal of piperidine (crucial to prevent aspartimide formation or premature cleavage).
    
Step 3: Coupling of Cyclobutane Amino Acid (The "Difficult" Cycle)

This protocol replaces the standard DIC/Oxyma method for the ACBC residue and the residue immediately following it.

  • Activation:

    • In a separate vial, dissolve Fmoc-ACBC-OH (4.0 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in minimal dry DMF (approx. 2 mL).

    • Add DIEA (8.0 eq, 0.8 mmol).

    • Observation: The solution should turn yellow.[3] Allow to activate for exactly 30-60 seconds. (Do not over-activate, or racemization risk increases).

  • Reaction:

    • Add the activated solution to the resin.

    • Microwave Option (Recommended): Heat to 75°C for 10 minutes (25W power).

    • Room Temp Option: Shake for 2 to 4 hours.

  • Monitoring:

    • Perform Kaiser Test. If beads are not 100% colorless, re-couple using fresh reagents (Protocol: 1/2 amount of reagents, 1 hour).

  • Capping (Optional but Recommended):

    • If coupling is <99% complete after re-coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DMF) to prevent deletion sequences.

Step 4: Coupling the Next Amino Acid

The amine of the cyclobutane ring is sterically hindered. The subsequent coupling is often the most difficult step in the entire synthesis.

  • Use the HATU/HOAt protocol described in Step 3 again for the amino acid attaching to the cyclobutane ring.

  • Double coupling is mandatory for this step.

Step 5: Cleavage & Isolation
  • Wash resin with DCM (

    
    ) and dry under nitrogen.
    
  • Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

  • Shake for 2–3 hours.

  • Precipitate filtrate in cold diethyl ether (

    
    C). Centrifuge and lyophilize.
    

Part 4: Workflow Visualization

The following diagram outlines the decision-making process during the synthesis, specifically highlighting the divergence for hindered cyclobutane residues.

SPPS_Workflow Start Start: Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Decision Is Incoming AA Hindered (ACBC)? Deprotect->Decision Standard Standard Coupling (DIC/Oxyma, 1h) Decision->Standard No Difficult High-Power Coupling (HATU/DIEA, 4h or MW) Decision->Difficult Yes (ACBC) Check Kaiser Test Standard->Check Difficult->Check Recouple Re-Couple (Fresh Reagents) Check->Recouple Fail (Blue) NextCycle Next Cycle Check->NextCycle Pass (Colorless) Recouple->Check NextCycle->Deprotect Repeat Cleavage Final Cleavage (TFA/TIS) NextCycle->Cleavage Sequence Complete

Caption: Decision tree for SPPS involving cyclobutane derivatives. Note the divergence to HATU/DIEA coupling for the hindered residues.

Part 5: Troubleshooting & Optimization

Incomplete Coupling (Blue Beads)

If the Kaiser test remains positive after double coupling:

  • Switch Solvent: Change from DMF to NMP or use a binary mixture (DMSO/NMP 1:4) to disrupt beta-sheet aggregation which ACBC residues tend to promote.

  • Temperature: If not using microwave, elevate reaction temperature to 50°C (water bath). Caution: Monitor for racemization of Cys or His residues if present.

Racemization

Cyclobutane rings are generally configurationally stable, but the activation of the carboxyl group can lead to epimerization if base concentration is too high.

  • Solution: Use Collidine (TMP) instead of DIEA as the base. It is weaker and less likely to abstract the

    
    -proton (or in this case, the ring proton).
    
Solubility of Monomers

Cyclobutane amino acids are often hydrophobic.

  • Solution: Dissolve the Fmoc-ACBC-OH in a small volume of DMSO before adding DMF.

References

  • Ortuño, R. M., Moglioni, A. G., & Moltrasio, G. Y. (2005).[4] Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides.[4] Current Organic Chemistry.

  • Gutiérrez-Abad, R., et al. (2020).[5] Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. International Journal of Molecular Sciences.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Merck / Sigma-Aldrich Technical Library.

  • Bachem. (2023). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.

  • Celis, S., Nolis, P., Illa, O., & Ortuño, R. M. (2013). Self-assembly of chiral trans-cyclobutane-containing

    
    -dipeptides into ordered aggregates.[6] Organic & Biomolecular Chemistry.
    
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cyclobutane Carboxamide Coupling

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for challenges encountered during the amide coupling of sterically demanding cyclobutane carboxylic acids. The unique structural and conformational properties of the cyclobutane ring introduce significant steric challenges that often lead to low yields or reaction failure with standard coupling protocols.[1][2] This resource combines mechanistic insights with field-proven strategies to help you navigate these synthetic hurdles.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My standard amide coupling reaction with a cyclobutane carboxylic acid is resulting in very low yield or has failed completely. What are the likely causes and how can I resolve this?

A1: The primary culprit is almost certainly steric hindrance originating from the rigid, puckered conformation of the cyclobutane ring. [3] This conformation shields the carbonyl carbon of the activated carboxylic acid, impeding the nucleophilic attack of the amine. Standard coupling reagents may not be potent enough to overcome this significant energy barrier.

Here is a systematic approach to troubleshooting this common issue:

1. Re-evaluate Your Coupling Reagent: The choice of coupling reagent is the most critical factor. For sterically hindered substrates like cyclobutanes, high-potency onium salt-based reagents are generally superior to carbodiimides.[4]

  • Aminium/Uronium Reagents: Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[5][4] HATU, in particular, forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than the OBt esters formed by HBTU.

  • Phosphonium Reagents: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings.[4]

A case study on the synthesis of multi-substituted cyclobutanes demonstrated that HBTU provided a 48.4% yield, whereas the carbodiimide EDC-HCl only yielded 9.6% under similar conditions, highlighting the dramatic impact of reagent choice.[5][6]

2. Optimize Reaction Conditions:

  • Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. However, this must be balanced against the risk of epimerization if your substrate has a chiral center alpha to the carbonyl group. Monitor reactions at room temperature first, then consider gentle heating (e.g., 40-50 °C).[4]

  • Solvent: Ensure your substrates are fully solvated. N,N-Dimethylformamide (DMF) is a common choice, but for particularly challenging systems, N-Methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties.[4]

  • Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is standard. Ensure it is freshly distilled and used in appropriate stoichiometry (typically 2-3 equivalents).[4]

3. Implement a "Double Coupling" Protocol: If a single coupling does not proceed to completion, a second addition of fresh reagents can drive the reaction forward. After the initial coupling time, simply add another portion of the activated amino acid and coupling reagents.[4]

Below is a workflow to guide your troubleshooting process:

G start Low Yield in Cyclobutane Carboxamide Coupling reagent Is your coupling reagent potent enough (e.g., HATU, HBTU)? start->reagent switch_reagent Switch to a high-potency onium salt reagent (HATU, PyAOP). reagent->switch_reagent No conditions Are reaction conditions (temperature, solvent) optimized? reagent->conditions Yes switch_reagent->conditions optimize_conditions Increase temperature moderately. Consider NMP as a solvent. conditions->optimize_conditions No double_couple Was a single coupling performed? conditions->double_couple Yes optimize_conditions->double_couple perform_double Perform a double coupling with fresh reagents. double_couple->perform_double Yes acyl_fluoride Consider alternative activation (e.g., Acyl Fluoride formation). double_couple->acyl_fluoride No, still failing success Coupling Successful perform_double->success acyl_fluoride->success G cluster_0 Epimerization Pathway cluster_1 Desired Pathway ActivatedAcid Activated Carboxylic Acid (e.g., OAt Ester) Oxazolone Oxazolone Intermediate ActivatedAcid->Oxazolone Base-catalyzed cyclization Tautomer Tautomerization Oxazolone->Tautomer EpimerizedProduct Epimerized Amide Oxazolone->EpimerizedProduct Amine Attack Tautomer->Oxazolone DesiredProduct Desired Amide (Stereochemistry Retained) ActivatedAcid2 Activated Carboxylic Acid (e.g., OAt Ester) ActivatedAcid2->DesiredProduct Direct Amine Attack

Caption: Competing pathways of direct coupling vs. oxazolone formation.

Q3: Even with potent coupling reagents, my reaction with a heavily substituted cyclobutane carboxylic acid and a hindered secondary amine is failing. What advanced strategies can I employ?

A3: When both coupling partners are severely hindered, even the most reactive onium salts may fail. In these extreme cases, converting the carboxylic acid to a more electrophilic species in situ before adding the amine can be a powerful strategy.

Advanced Protocol: Acyl Fluoride Formation

Acyl fluorides are highly effective for coupling extremely hindered substrates. [7]They are more reactive than standard active esters but are generally stable enough to be formed in a one-pot procedure. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride, which is then coupled with the amine. [7] Experimental Protocol: Acyl Fluoride Coupling

  • Acyl Fluoride Formation:

    • Dissolve the cyclobutane carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a suitable base, such as DIPEA (1.5 eq).

    • Add the fluorinating agent, such as TFFH (1.1 eq), and stir at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by IR (a shift in the carbonyl stretch) or by quenching a small aliquot for LC-MS analysis.

  • Amine Coupling:

    • Add the hindered amine (1.2 eq) to the reaction mixture.

    • If the reaction is slow at room temperature, consider heating in a sealed vial.

  • Work-up:

    • Quench the reaction with water or a mild aqueous acid.

    • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q: Why is a cyclobutane ring so sterically demanding compared to a cyclopentane or a linear alkyl chain? A: The steric hindrance of a cyclobutane ring stems from its high degree of ring strain (26.3 kcal/mol) and its "puckered" or "folded" conformation. [1]This puckering, which minimizes torsional strain between adjacent C-H bonds, creates a rigid three-dimensional structure that can effectively block access to the reactive center on an attached functional group. [8][3] Q: Can I use a carbodiimide like EDC with an additive like HOBt or Oxyma for my cyclobutane coupling? A: While EDC/additive systems are versatile, they are often insufficient for highly hindered couplings. The O-acylisourea intermediate formed is generally less reactive than the active esters generated by onium salts. For cyclobutane substrates, starting with a more potent reagent like HATU or HBTU is a more reliable approach and can save significant time on optimization. [5] Q: What is the best solvent for these reactions? A: DMF is the most common and generally effective solvent. However, if you encounter solubility issues with your substrates or see incomplete conversion, switching to NMP can often improve the outcome due to its higher boiling point and excellent solvating power for polar, high-molecular-weight compounds. [4] Q: How many equivalents of my reactants should I use? A: For challenging couplings, it is common to use a slight excess of the amine (e.g., 1.1-1.2 equivalents) and the coupling reagent (e.g., 1.1-1.2 equivalents) relative to the carboxylic acid. The base (DIPEA) is typically used in greater excess (2-3 equivalents) to ensure the amine is deprotonated and to neutralize the acid released during the reaction. [4]

Data Summary: Comparison of Coupling Reagents

Coupling Reagent SystemClassActivating GroupRelative ReactivityNotes on Hindered Couplings
EDC / HOBt CarbodiimideOBt EsterModerateOften insufficient for cyclobutane substrates, can lead to low yields. [5]
HBTU / DIPEA Aminium SaltOBt EsterHighA good starting point; significantly better than carbodiimides for hindered systems. [5][4]
HATU / DIPEA Aminium SaltOAt EsterVery HighGenerally considered one of the most effective reagents for difficult couplings due to the high reactivity of the OAt ester and its ability to suppress epimerization.
PyBOP / DIPEA Phosphonium SaltOBt EsterHighComparable in reactivity to HBTU. [4]
TFFH / DIPEA Fluorinating AgentAcyl FluorideExtremely HighAn advanced strategy for when even potent onium salts fail; highly effective for severely hindered substrates. [7]

References

  • Lin, W., et al. (2022). Conformational Analysis Of Cyclobutanecarboxylic Acid. International Symposium on Molecular Spectroscopy. Available at: [Link]

  • Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. Available at: [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Salazar, K. V., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. Available at: [Link]

  • Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. Available at: [Link]

  • Baran, P. S. Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]

  • Jaramillo, D. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. ScholarWorks. Available at: [Link]

  • Van Der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, ACS Publications. Available at: [Link]

  • Chemistry Steps. (2024). Ring Expansion Rearrangements. Chemistry Steps. Available at: [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

  • Liu, Y., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PMC. Available at: [Link]

  • Alemán, C., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, ACS Figshare. Available at: [Link]

  • Organic Syntheses. cyclobutylamine. Organic Syntheses Procedure. Available at: [Link]

  • LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Jaramillo, D. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. Available at: [Link]

  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products.... AUETD Home - Auburn University. Available at: [Link]

  • Schmitz, A. J., et al. (2019). a) Examples of prior art of cyclobutane C−H functionalization used in.... ResearchGate. Available at: [Link]

  • Kim, K., et al. Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state.... Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-amino-N,N-dimethylcyclobutane-1-carboxamide

This guide is structured as a Tier-3 Technical Support resource for 1-amino-N,N-dimethylcyclobutane-1-carboxamide . It synthesizes chemical engineering principles with practical bench-level troubleshooting.[1] Ticket ID:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for 1-amino-N,N-dimethylcyclobutane-1-carboxamide . It synthesizes chemical engineering principles with practical bench-level troubleshooting.[1]

Ticket ID: PUR-AMINE-CB-001 Responder: Senior Application Scientist, Separation Sciences Status: Active[1]

Molecule Profile & Separation Logic

Before initiating purification, you must understand the physicochemical "personality" of your target.

  • Target: 1-amino-N,N-dimethylcyclobutane-1-carboxamide.[1]

  • Functional Analysis:

    • Primary Amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ):  Basic (pKa 
      
      
      
      8.5–9.5). This is your primary "handle" for purification. It allows the molecule to switch between water-soluble (protonated) and organic-soluble (neutral) states.
    • Tertiary Amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ):  Neutral. Unlike amines, the amide nitrogen is resonance-stabilized and non-basic under standard workup conditions.[1]
      
    • Cyclobutane Core: Adds lipophilicity but also ring strain. While generally stable, avoid harsh Lewis acids or extreme heat (

      
      ) which could trigger ring-opening or rearrangements in the presence of nucleophiles.
      

The Challenge: This molecule is an "amphiphile." The dimethyl amide and cyclobutane ring are lipophilic, but the primary amine makes it polar. Small amino-amides often suffer from high water solubility , leading to poor recovery during standard extractions.[1]

Troubleshooting Guides (Q&A)

Issue 1: "I lost my product during the aqueous workup."

Diagnosis: The partition coefficient (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) of the free base is likely low (

). When you washed the reaction mixture with water or brine, the product partitioned into the aqueous phase.

Solution: The "Salting-Out" Protocol

  • Do not discard aqueous layers until the mass balance is confirmed.[1]

  • Saturate the aqueous layer with solid NaCl (brine is often not enough; add solid salt until it stops dissolving).[1]

  • Solvent Switch: Switch from Ethyl Acetate (EtOAc) to DCM (Dichloromethane) or CHClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    /IPA (3:1) . Chlorinated solvents are better at extracting polar amines.
    
  • pH Check: Ensure the aqueous layer is pH

    
     (using NaOH) to fully suppress ionization of the amine.
    
Issue 2: "The compound streaks/tails badly on silica gel TLC and columns."

Diagnosis: The primary amine interacts with the acidic silanol groups (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) on the silica surface, causing peak broadening and irreversible adsorption.

Solution: Amine Deactivation

  • TLC: Pre-dip your TLC plate in a solution of 5% Triethylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) in hexane and dry it before spotting.
    
  • Column Chromatography:

    • Mobile Phase: Add 1% ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
        or 1% 
      
      
      
      to your DCM/MeOH gradient.
    • Pro-Tip: Flush the column with the modifier before loading the sample to deactivate the silica sites.

Issue 3: "I have persistent amide coupling byproducts (DCU/DIU)."

Diagnosis: If synthesized via EDC/DCC coupling, urea byproducts are notoriously difficult to remove.[1]

Solution: The Acid-Wash Trap Since your product is basic and the urea is neutral:

  • Dissolve crude in EtOAc.[1]

  • Extract with 1M HCl (Product goes to water; Urea stays in organic).[1]

  • Discard organic layer.[1]

  • Basify aqueous layer (pH 12) and extract back into DCM.

Core Protocol: The "Self-Validating" Acid-Base Extraction

This method relies on the reversible ionization of the primary amine. It is "self-validating" because if the product does not move between phases as predicted, it indicates a chemical change (e.g., unwanted reaction of the amine).

Reagents:

  • Solvent A: Dichloromethane (DCM)[1]

  • Acid: 1M HCl (aq)[1]

  • Base: 2M NaOH (aq)[1]

  • Drying Agent: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [2]
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction residue in DCM (

    
    ).
    
  • The Acid Trap (Purification):

    • Extract the DCM layer with 1M HCl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
    • Validation Point: Spot both layers on TLC.[1] The product should disappear from the DCM and exist solely in the aqueous acid (stain with Ninhydrin; UV may be weak).

    • Discard the DCM layer (contains non-basic impurities like unreacted amide coupling reagents, neutrals).

  • The Basification (Release):

    • Cool the combined acidic aqueous extracts to

      
      .
      
    • Slowly add 2M NaOH until pH

      
      . The solution may become cloudy as the free base oils out.
      
  • Recovery:

    • Extract the basic aqueous layer with DCM (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ). Note: Multiple extractions are critical due to partial water solubility.
      
    • Dry combined organics over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
Workflow Visualization

The following diagram illustrates the logic flow for isolating the target amine from neutral impurities.

PurificationProtocol Start Crude Mixture (Product + Neutrals + Acids) Dissolve Dissolve in DCM Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer 1 (Contains Neutrals/Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Product) AcidWash->AqLayer1 Keep Basify Adjust to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM (x4) Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Concentrate FinalAq Waste Aqueous Extract->FinalAq Discard

Caption: Logical flow for the Acid-Base extraction method. Blue nodes indicate active processing steps; Green nodes indicate the location of the target molecule.

Alternative Method: HCl Salt Formation

If the free base is an oil or difficult to handle, converting it to the Hydrochloride salt is a superior purification and storage strategy.

Advantages:

  • Salts are often crystalline solids (easier to weigh).[1]

  • Salts are stable against oxidation.[1]

  • Precipitation excludes impurities.[1]

Protocol:

  • Dissolve the semi-pure free base in a minimum amount of dry Diethyl Ether or 1,4-Dioxane .[1]

  • Cool to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Dropwise add 4M HCl in Dioxane (commercially available).[1]

  • A white precipitate should form immediately.[1]

  • Filter the solid and wash with cold ether.

    • Troubleshooting: If it forms a gum instead of a solid, sonicate the flask or add a drop of Methanol to induce crystallization.

Analytical Data & Solvent Selection

Use this table to select the correct solvent system based on your observation.

ObservationRecommended Solvent SystemAdditiveReason
Normal Phase TLC 90:10 DCM:MeOH1% ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Prevents amine tailing on silica.
Extraction (Standard) Dichloromethane (DCM)NoneBest solubility for polar amines.
Extraction (Difficult) 3:1 Chloroform:IsopropanolNoneBreaks emulsions; extracts highly polar amines.
Reverse Phase (HPLC) Water : Acetonitrile0.1% TFATFA protonates the amine, improving peak shape.[1]

References

  • Amine-Silica Interactions: Kagan, M. et al. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups."[1][3] Journal of Chromatography A, 2008.[3]

  • Cyclobutane Amino Acid Synthesis: Use of cyclobutane derivatives in peptide synthesis and their stability. Sigma-Aldrich Technical Library: 1-Amino-1-cyclobutanecarboxylic acid. [1]

  • General Extraction Protocols: "Purification of Laboratory Chemicals" (Standard text for acid-base workups).
  • HPLC Method Development: "Mixed-Mode HPLC Separation of Tertiary Amines." SIELC Technologies Application Notes.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for 1-amino-N,N-dimethylcyclobutane-1-carboxamide

Welcome to the technical support center for 1-amino-N,N-dimethylcyclobutane-1-carboxamide. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the unique solubility challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-amino-N,N-dimethylcyclobutane-1-carboxamide. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the unique solubility challenges presented by this compound. By understanding its structural features and applying systematic principles, you can ensure reliable and reproducible results in your experiments.

Understanding the Molecule: A Structural Approach to Solubility

The solubility behavior of 1-amino-N,N-dimethylcyclobutane-1-carboxamide is dictated by the interplay of its three key structural components:

  • Cyclobutane Ring: This puckered, non-polar ring is the primary contributor to the molecule's hydrophobicity.[1] Its strained nature makes it a unique scaffold in drug design but also limits its favorable interactions with water.[1]

  • Primary Amine (-NH₂): This is the molecule's key ionizable group. As a Brønsted-Lowry base, it can accept a proton (H⁺) to form a positively charged ammonium salt (-NH₃⁺).[2][3] This transformation from a neutral, less polar form to a charged, highly polar form is the most critical factor for manipulating its aqueous solubility.[3][4]

  • Tertiary Amide (-C(O)N(CH₃)₂): This group is polar and can act as a hydrogen bond acceptor, which aids solubility in polar solvents. However, the two methyl groups add to the overall lipophilicity of the molecule.

The fundamental principle governing solubility is "like dissolves like," which refers to the polarity of the solute and solvent.[5][6][7] This compound presents a classic challenge: it has both polar, water-loving (hydrophilic) groups and non-polar, water-fearing (hydrophobic) regions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 1-amino-N,N-dimethylcyclobutane-1-carboxamide.

Q1: What is the best solvent for preparing a high-concentration stock solution?

Answer: For initial stock solutions, a polar aprotic solvent is recommended.

Recommendation:

  • Primary Choice: Anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving a wide range of organic molecules.[8] It is also miscible with most aqueous buffers and cell culture media, making it a versatile choice for biological assays.

  • Alternative: Dimethylformamide (DMF) can also be effective if DMSO is incompatible with your downstream application.

Causality & Best Practices:

  • Always use anhydrous (water-free) solvent. Contaminating moisture can sometimes accelerate the degradation of a compound or reduce its solubility.

  • To prepare a stock, weigh the compound accurately and add the calculated volume of solvent.[8] Use vortexing and gentle warming (37°C), if necessary, to facilitate dissolution, but first confirm the compound is stable to heat.[8]

  • Store stock solutions at -20°C or -80°C to maximize long-term stability. For solutions stored longer than a month, re-testing efficacy is advised.[9]

Q2: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS at pH 7.4). What's wrong?

Answer: At neutral pH, the primary amine group is in its neutral (free base) form. The molecule's overall character is dominated by its hydrophobic cyclobutane ring, leading to poor water solubility.[10][11]

Solution: pH Adjustment. The key is to protonate the basic amine group to form a highly soluble ammonium salt.[3][4][12] This is achieved by lowering the pH of the solution.

The Henderson-Hasselbalch Equation Governs this Process: pH = pKa + log([Base Form] / [Acid Form])

For a basic amine, the "Acid Form" is the protonated, charged, and more soluble R-NH₃⁺. To increase the concentration of this soluble form, the pH of the solution must be significantly lower than the pKa of the amine.[4][13]

Troubleshooting Workflow:

G cluster_0 Aqueous Insolubility at Neutral pH Start Compound precipitates in neutral buffer (pH 7.4) pKa Estimate or Determine pKa of the Primary Amine (Likely range: 9.5-11.0) Start->pKa Target_pH Select a Target pH (at least 2 units below pKa) e.g., pH 4.5 pKa->Target_pH Acidify Prepare Acidic Buffer (e.g., Acetate Buffer pH 4.5) or titrate with dilute HCl Target_pH->Acidify Dissolve Attempt to dissolve compound directly in the acidic buffer Acidify->Dissolve Success Compound Dissolves Dissolve->Success Yes Failure Insolubility Persists Dissolve->Failure No CoSolvent Consider Co-solvents (e.g., PEG400, Ethanol) Failure->CoSolvent

Caption: Troubleshooting workflow for aqueous insolubility.

Practical Steps:

  • Estimate the pKa: Simple alkyl amines typically have pKa values in the range of 9.5 to 11.0.[2][11]

  • Choose a pH: Select a buffer with a pH at least 2 units below the estimated pKa to ensure >99% of the amine is in the protonated, soluble form. For example, a buffer at pH 4.5 to 6.0 would be a good starting point.

  • Test Dissolution: Attempt to dissolve the compound directly in the selected acidic buffer.

Q3: When I add my DMSO stock solution to my aqueous buffer, the solution turns cloudy or a precipitate forms. How can I prevent this?

Answer: This is a common issue known as "crashing out" or precipitation. It occurs because the compound is highly soluble in the DMSO stock but insoluble in the final aqueous medium when its concentration exceeds its solubility limit.

Solutions:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound in the assay.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final buffer volume. Instead, perform intermediate dilutions in a mix of DMSO and your aqueous buffer or in pure DMSO before the final dilution step.[9]

  • Increase Final DMSO Percentage: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[9] Increasing the DMSO percentage in the final solution can help keep the compound dissolved. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use Co-solvents: For in vivo or more challenging formulations, co-solvents can be used. Common examples include PEG400, ethanol, or cyclodextrins.[9]

  • Utilize pH Adjustment: As described in Q2, ensuring your final aqueous medium is at an acidic pH can dramatically increase the compound's solubility and prevent precipitation.

G cluster_amine Amine Group Equilibrium FreeBase R-NH₂ Free Base Form (Less Soluble) Salt R-NH₃⁺ Ammonium Salt Form (More Soluble) FreeBase:f0->Salt:f0 Equilibrium Shifts Right Proton + H⁺ FreeBase->Proton Salt:f0->FreeBase:f0 Equilibrium Shifts Left Proton->Salt Deproton - H⁺ pH_low Low pH (Acidic) pH_low->FreeBase pH_high High pH (Basic) pH_high->Salt

Sources

Optimization

minimizing side reactions during cyclobutane amino acid synthesis

Welcome to the Technical Support Center for Cyclobutane Amino Acid (CBAA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclobutane Amino Acid (CBAA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable constrained amino acid analogues. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic routes.

Introduction

Cyclobutane amino acids (CBAAs) are of significant interest in medicinal chemistry and drug discovery due to their ability to impart unique conformational constraints on peptides and other bioactive molecules. However, the inherent ring strain of the cyclobutane core presents unique synthetic challenges. This guide provides practical, field-proven insights into overcoming common hurdles in CBAA synthesis, with a focus on minimizing side reactions in two prevalent synthetic strategies: Photochemical [2+2] Cycloaddition and Ring-Closing Metathesis (RCM) .

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.

Photochemical [2+2] Cycloaddition

Question 1: I am observing low yields and a complex mixture of byproducts in my photochemical [2+2] cycloaddition. What are the likely causes and how can I improve the reaction?

Answer:

Low yields and byproduct formation in photochemical [2+2] cycloadditions often stem from several factors, including inefficient energy transfer, undesired photoreactions, and substrate decomposition. Here’s a systematic approach to troubleshooting:

1. Evaluate Your Photosensitizer and Light Source:

  • Expertise & Experience: The choice of photosensitizer is critical for efficient triplet energy transfer to your alkene, which is necessary for the desired [2+2] cycloaddition.[1] Common sensitizers like benzophenone or acetone may not be optimal for all substrates.[2] More sophisticated iridium or ruthenium-based photocatalysts often provide higher efficiency and selectivity.[3][4]

  • Troubleshooting Steps:

    • Catalyst Screening: If using a common sensitizer with poor results, screen a panel of photocatalysts with varying triplet energies. For the cycloaddition of dehydroamino acids with styrenes, iridium complexes like [Ir(dFCF3ppy)2(dtbpy)]PF6 have shown excellent results.[3]

    • Light Source Wavelength: Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photosensitizer. Blue LEDs (around 415 nm) are commonly used for many popular iridium and ruthenium photocatalysts.[3]

    • Degassing: Oxygen can quench the excited triplet state of the sensitizer, leading to reduced quantum yield. Thoroughly degas your solvent and reaction mixture by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

2. Address Potential Side Reactions:

  • Causality: Besides the desired [2+2] cycloaddition, other photochemical pathways can compete, such as cis-trans isomerization of the alkene, or the formation of undesired constitutional isomers or diastereomers.[5][6] The reaction often proceeds through a stepwise mechanism involving a 1,4-diradical intermediate, which allows for bond rotation and potential loss of stereochemistry.[5]

  • Troubleshooting Workflow:

    G Start Low Yield / Byproducts CheckSensitizer Evaluate Photosensitizer & Light Source Start->CheckSensitizer CheckSideReactions Investigate Side Reactions CheckSensitizer->CheckSideReactions If yield is still low CheckProtectingGroups Assess Protecting Group Strategy CheckSideReactions->CheckProtectingGroups If diastereoselectivity is poor Purification Optimize Purification CheckProtectingGroups->Purification If byproducts persist Success Improved Yield & Purity Purification->Success

    Caption: Troubleshooting workflow for photochemical reactions.

3. Optimize Reaction Parameters:

ParameterRecommendationRationale
Solvent Screen a range of solvents (e.g., acetonitrile, dichloromethane, acetone).Solvent polarity can influence the stability of intermediates and the efficiency of the photosensitizer.
Concentration Typically, reactions are run at concentrations of 0.1-0.2 M.[3]Higher concentrations can sometimes lead to oligomerization or other intermolecular side reactions.
Temperature Most photochemical reactions are run at or below room temperature.Lower temperatures can sometimes improve selectivity by minimizing competing thermal side reactions.

Question 2: My [2+2] photocycloaddition is yielding a poor diastereomeric ratio (d.r.). How can I improve the stereoselectivity?

Answer:

Achieving high diastereoselectivity is a common challenge in the synthesis of substituted cyclobutanes. The stereochemical outcome is often determined by the facial selectivity of the alkene approach during the cycloaddition.[7]

1. Influence of Protecting Groups:

  • Expertise & Experience: The nature of the protecting groups on your amino acid substrate can significantly influence the diastereoselectivity of the cycloaddition. Bulky protecting groups can direct the approach of the other reactant to the less sterically hindered face of the dehydroamino acid.

  • Comparative Analysis of N-Protecting Groups:

N-Protecting GroupTypical Diastereomeric Ratio (d.r.)Reference
N-Acetyl~8:1[3]
N-Boc~8:1[3]
N-Cbz~6:1[3]
N-FmocLower reactivity and selectivity[3]
  • Troubleshooting Steps:

    • If you are using a smaller protecting group (e.g., N-acetyl) and observing low d.r., consider switching to a bulkier group like N-Boc.

    • For substrates with multiple protecting groups, ensure they are compatible with the reaction conditions and do not introduce competing steric or electronic effects.

2. Reaction Conditions:

  • Causality: Solvent and temperature can affect the transition state energies of the diastereomeric pathways. In some cases, the use of chiral auxiliaries or catalysts can induce high levels of stereocontrol.[8]

  • Troubleshooting Protocol:

    • Temperature Screening: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the kinetically controlled product.

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformational preferences of the reactants and intermediates.

    • Chiral Auxiliaries: If applicable to your substrate, consider introducing a chiral auxiliary to direct the stereochemical outcome.

Ring-Closing Metathesis (RCM)

Question 3: My RCM reaction is producing significant amounts of isomerized byproducts and/or oligomers, leading to low yields of the desired cyclic amino acid.

Answer:

The formation of isomerized byproducts and oligomers are the most common side reactions in RCM. These issues are often interconnected and can be addressed by carefully selecting the catalyst, additives, and reaction conditions.

1. Understanding and Preventing Olefin Isomerization:

  • Expertise & Experience: Olefin isomerization is primarily caused by the formation of ruthenium-hydride species from the decomposition of the metathesis catalyst.[9][10][11] These hydrides can re-add to the double bonds in a non-productive cycle, leading to migration of the double bond.[12]

  • Mechanism of Isomerization and Suppression:

    G cluster_0 RCM Cycle cluster_1 Isomerization Side Reaction cluster_2 Suppression Ru_Carbene [Ru]=CHR Metallacyclobutane Metallacyclobutane Ru_Carbene->Metallacyclobutane + Diene Product Cyclic Product + Ethylene Metallacyclobutane->Product Cycloreversion Ru_Hydride [Ru]-H (from catalyst decomposition) Isomerized_Product Isomerized Product Ru_Hydride->Isomerized_Product + Product Additive Additive (e.g., Benzoquinone) Additive->Ru_Hydride Quenches

    Caption: RCM cycle, isomerization side reaction, and suppression.

  • Troubleshooting with Additives:

    • 1,4-Benzoquinone: This additive is known to suppress olefin isomerization, but it can also reduce the catalytic activity of Grubbs catalysts.[11]

    • Phenol: Phenol can also suppress isomerization and, in some cases, increase the rate of metathesis.[11]

    • Protocol:

      • Start by adding a stoichiometric amount of the additive relative to the catalyst.

      • Monitor the reaction closely for both the formation of the desired product and the suppression of isomerization.

      • Optimize the amount of additive to find a balance between suppressing side reactions and maintaining a good reaction rate.

2. Catalyst Selection and Reaction Conditions:

  • Comparative Analysis of Grubbs Catalysts:

CatalystKey FeaturesRecommended Use Cases
Grubbs I First generation, less active but sometimes more selective.Simple, less sterically demanding substrates.
Grubbs II Second generation, higher activity, but more prone to isomerization.[13]A good starting point for most RCM reactions.
Hoveyda-Grubbs II More stable and often provides better results for challenging substrates.When Grubbs II gives low yields or significant side reactions.
  • Troubleshooting Steps:

    • Catalyst Choice: If you are using Grubbs II and observing significant isomerization, consider switching to a Hoveyda-Grubbs II catalyst.

    • Temperature: Lowering the reaction temperature can often reduce the rate of catalyst decomposition and, consequently, isomerization.[9]

    • Concentration: RCM is an intramolecular reaction, so running the reaction at high dilution can disfavor intermolecular oligomerization.

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy, and why is it important in cyclobutane amino acid synthesis?

A1: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others.[9][14] This is crucial in the synthesis of complex molecules like CBAAs, which often have multiple functional groups that need to be selectively manipulated. For example, you might have an Fmoc-protected amine, a tert-butyl (tBu) protected carboxyl group, and a benzyl (Bn) protected side chain. The Fmoc group can be removed with a base (e.g., piperidine), the tBu group with an acid (e.g., TFA), and the Bn group by hydrogenolysis, all without affecting the other protecting groups.[15]

Q2: How do I choose the right protecting groups for my cyclobutane amino acid synthesis?

A2: The choice of protecting groups depends on several factors:

  • The planned synthetic route: The protecting groups must be stable to all the reaction conditions in your synthesis.

  • The other functional groups in your molecule: The protecting groups should not interfere with other reactive sites.

  • The desired final product: You need to be able to remove the protecting groups without damaging your target molecule.

A common orthogonal strategy for peptide synthesis that is applicable to CBAAs is the Fmoc/tBu strategy.[15]

Q3: What are the best methods for purifying cyclobutane amino acids?

A3: The purification of CBAAs can be challenging due to their often-polar nature and potential for zwitterion formation. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is often used, but care must be taken as the acidic nature of silica can sometimes cause degradation of sensitive compounds. Neutralized silica or alumina may be better alternatives.

  • Ion-Exchange Chromatography: This is a very effective method for separating amino acids based on their charge.

  • Crystallization: If your CBAA is a crystalline solid, recrystallization can be an excellent method for achieving high purity.

Q4: Can I use Ring-Opening Metathesis Polymerization (ROMP) to synthesize polymers containing cyclobutane amino acids?

A4: Yes, ROMP is a powerful technique for synthesizing polymers with well-defined structures. If you can synthesize a strained cyclic olefin containing a cyclobutane amino acid, you can potentially use ROMP to create novel polymers with unique properties. The choice of catalyst (e.g., Grubbs catalysts) is crucial for controlling the polymerization.[13]

References

  • Anderson's Process Solutions. (2017, November 5).
  • Schmidt, B. (2004). Ruthenium-catalyzed olefin metathesis double-bond isomerization sequence. Journal of Organic Chemistry, 69(22), 7672-7687. [Link]

  • BenchChem. (2025).
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.). PMC. [Link]

  • Hong, S. H. (2006). Understanding Structural Isomerization during Ruthenium-Catalyzed Olefin Metathesis: A Deuterium Labeling Study. Organometallics, 25(25), 5859-5861. [Link]

  • [2+2] Photocycloaddition of Enones to Olefins. (2001, November 15). University of Illinois Urbana-Champaign.
  • Enone–alkene cycloadditions. (n.d.). In Wikipedia. [Link]

  • Burtscher, D., & Kalesse, M. (2007). Ruthenium-Catalyzed Isomerization of Terminal Olefins: Applications to Synthesis.
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. (2025, January 23). Organic Letters. [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2025, July 1).
  • Suárez-Picado, E., Ahirwar, S., & Malins, L. (2025, December 13).
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013, December 13). MDPI. [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (n.d.). Osaka University.
  • Albericio, F., & Isidro-Llobet, A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Isotope Effects and the Mechanism of Photoredox-Promoted [2 + 2] Cycloadditions of Enones. (2021, May 7). PubMed. [Link]

  • Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. (2023, August 2). ScholarWorks. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. (n.d.). Royal Society of Chemistry. [Link]

  • Enone Olefin [2 + 2] Photochemical Cycloadditions. (n.d.). Organic Reactions.
  • Recent trends in Grubbs catalysis toward the synthesis of natural products: a review. (n.d.).
  • Stinglhamer, M., Yzeiri, X., Rohlfs, T., & García Mancheño, O. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(6), 496-501. [Link]

  • Miller, K. (2025, December 11).
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Research – The Grubbs Group. (n.d.). Caltech. [Link]

  • Rijkers, D. T. S. (n.d.).
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022, August 9). ACS Organic & Inorganic Au. [Link]

  • Robertson, A. (2025, July 23). Supercharge your GraphViz.
  • Complex GraphViz DOT Sample. (n.d.). GitHub. [Link]

  • A Short and Facile [2 + 2] Photocycloaddition Protocol Toward Construction of a Levuglandin Skeleton. (2023, August 24).
  • User Guide — graphviz 0.21 documentation. (n.d.). Read the Docs. [Link]

  • An emergent biosynthetic pathway to essential amino acids by metabolic met
  • Gram-Scale Electrosynthesis of Protected Dehydroamino Acids. (n.d.). ChemRxiv.
  • Direct photochemical intramolecular [4 + 2] cycloadditions of dehydrosecodine-type substrates for the synthesis of the iboga-type scaffold and divergent [2 + 2] cycloadditions employing micro-flow system. (n.d.). Royal Society of Chemistry. [Link]

  • 1479 PDFs | Review articles in GRUBB'S CATALYSTS. (n.d.).

Sources

Troubleshooting

optimizing reaction temperature for dimethylcarboxamide formation

Technical Support Center: Optimization of Dimethylcarboxamide Formation Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Topic: Reaction Temperature Optimization for -Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Dimethylcarboxamide Formation

Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Topic: Reaction Temperature Optimization for


-Dimethyl Amide Synthesis

Core Directive & Scope

Welcome to the technical support hub for amide bond formation. You are likely here because your synthesis of a dimethylcarboxamide (


) is suffering from low yields, racemization, or stalled conversion.

This guide addresses the two most common synthetic pathways:

  • Direct Amidation: Coupling a carboxylic acid with dimethylamine (DMA) using reagents like HATU or T3P.

  • Aminocarbonylation: Palladium-catalyzed reaction of aryl halides with CO and DMA.

The Central Paradox: Dimethylamine (DMA) boils at 7.4°C .

  • If you heat too much: You lose your nucleophile (DMA outgasses) and degrade your coupling agent.

  • If you cool too much: Solubility drops and Pd-catalysts stall.

  • Optimization Goal: Maintain the "Kinetic Window" where the rate of amidation > rate of DMA evaporation or reagent decomposition.

Critical Temperature Thresholds (Visual Logic)

Before adjusting your heating block, consult this decision matrix. It synthesizes solubility, nucleophile volatility, and catalyst stability.

TemperatureLogic Start Start: Select Pathway Direct Direct Coupling (Acid + DMA + HATU/EDC) Start->Direct Carbonyl Pd-Aminocarbonylation (Ar-X + CO + DMA) Start->Carbonyl CheckDMA DMA Source? Direct->CheckDMA Gas DMA Gas/Solution CheckDMA->Gas Salt DMA-HCl Salt CheckDMA->Salt TempLow CRITICAL: 0°C to RT Use Sealed Vessel Gas->TempLow TempMed Standard: 0°C Activation Warm to RT Salt->TempMed CheckCat Catalyst Type? Carbonyl->CheckCat Traditional Pd(OAc)2 / PPh3 CheckCat->Traditional Modern Palladacycles / XantPhos CheckCat->Modern TempHigh Requires 80-100°C High Pressure (CO solubility drops) Traditional->TempHigh TempOpt Optimized: 40-60°C Better CO saturation Modern->TempOpt

Figure 1: Decision matrix for temperature selection based on reagent state and catalytic system.

Technical Protocols

Protocol A: Direct Coupling (HATU Method)

Best for: Aliphatic or aromatic acids sensitive to harsh conditions.

The Temperature Trap: HATU is thermally unstable. Heating a HATU reaction >40°C often leads to the formation of tetramethylurea (byproduct) rather than your product. Furthermore, the exotherm from adding DMA can flash-boil the amine.

Step-by-Step Optimization:

  • Pre-Cooling (0°C): Dissolve Carboxylic Acid (1.0 eq) and DIPEA (2-3 eq) in DMF or DCM. Cool to 0°C in an ice bath.

  • Activation (0°C): Add HATU (1.1 eq). Stir for 5–10 minutes. Do not add the amine yet. This forms the active ester (

    
    -At) without risking amine side-reactions.
    
  • Amine Addition (0°C):

    • If using DMA-HCl salt: Add the solid salt directly. The DIPEA will liberate the free base in situ.

    • If using DMA solution (THF/Water): Add dropwise to control exotherm.

  • The Ramp (RT): Remove the ice bath and allow to warm to Room Temperature (20–25°C).

    • Why? This gentle ramp ensures the active ester reacts with the amine as it becomes available, minimizing thermal decomposition of HATU.

Protocol B: Pd-Catalyzed Aminocarbonylation

Best for: Converting Aryl Bromides/Iodides directly to Amides.

The Temperature Trap: CO gas solubility in DMF decreases as temperature increases. At 100°C, the concentration of dissolved CO is significantly lower than at 25°C, potentially leading to catalyst deactivation (Pd black) or direct amination (Buchwald-Hartwig side reaction) instead of carbonylation.

Optimization Table:

ParameterTraditional (Pd(PPh3)4)Optimized (Pd-XantPhos/Palladacycle)
Temp Range 80°C – 120°C40°C – 60°C
CO Pressure High (Balloon insufficient)Low (Balloon often sufficient)
DMA Source DMA-HCl (Solid)DMA-HCl or Mo(CO)6 + DMA
Risk Dehalogenation / Pd BlackSlower kinetics if <40°C

Recommended Workflow (Modern):

  • Charge: Aryl Bromide (1.0 eq), DMA-HCl (1.5 eq), Pd(OAc)2 (2 mol%), XantPhos (3 mol%), and Na2CO3 (3 eq) in a pressure tube.

  • Solvent: Add anhydrous DMF or Dioxane.

  • Purge: Evacuate and backfill with CO (balloon or 1 atm) three times.

  • Heat: Set block to 60°C .

    • Note: If using unreactive aryl chlorides, temperature must be increased to 100°C, and pressure must be increased (5–10 bar) to compensate for lower CO solubility.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Should I increase the temperature?

Answer:

  • For Direct Coupling: No. Heating >40°C with HATU/EDC will likely degrade the remaining coupling agent.

    • Fix: Add a fresh portion of HATU (0.5 eq) and DIPEA at RT. Check if your DMA has evaporated (is the vessel sealed?).

  • For Carbonylation: Maybe. If the catalyst is still active (solution is yellow/orange, not black), increasing T by 10°C may help. However, ensure CO pressure is maintained.

Q2: I am seeing significant racemization of my chiral acid.

Answer: Racemization is temperature-dependent and occurs via the Oxazolone (Azlactone) intermediate. High temperatures and strong bases promote the enolization of this intermediate.

Mechanism Visualization:

Racemization Acid Activated Acid (L-Isomer) Oxazolone Oxazolone Intermediate Acid->Oxazolone Cyclization Enol Enolized Oxazolone (Achiral) Oxazolone->Enol Base + High T Product Racemic Product (DL-Mix) Oxazolone->Product + DMA Enol->Oxazolone Re-protonation

Figure 2: Thermal racemization pathway via oxazolone formation.

  • Solution:

    • Keep T < 0°C during activation.

    • Switch from HATU to T3P (Propylphosphonic anhydride), which shows lower racemization rates at RT.

    • Use a weaker base (Collidine instead of TEA/DIPEA).

Q3: I smell fish (DMA) but see no product. What happened?

Answer: You likely exceeded the boiling point of Dimethylamine (7.4°C) before the coupling occurred.

  • Diagnosis: If you added DMA solution to a warm reaction mixture, the amine flashed off immediately.

  • Fix: Use DMA-HCl salt . It is a stable solid at RT. It only releases volatile DMA when it encounters the base inside the reaction solvent. This creates a "slow release" effect that keeps the nucleophile in solution.

Q4: Can I use DMF as the source of dimethylamine?

Answer: Technically, yes, but it requires harsh conditions (>130°C or reflux) to decompose DMF into DMA and CO.

  • Why avoid it: This requires temperatures that destroy most sensitive functional groups and chiral centers. It is not a controlled method for pharmaceutical synthesis. Stick to DMA-HCl or THF solutions of DMA.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Relevant for Pd-catalyst temperature stability). Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 674, Dimethylamine.[1] (Physical properties verification). Link

Sources

Optimization

troubleshooting low purity in 1-amino-N,N-dimethylcyclobutane-1-carboxamide

Technical Support Center: 1-Amino-N,N-dimethylcyclobutane-1-carboxamide Topic: Troubleshooting Purity & Synthesis Challenges Document ID: TSC-2025-CB1 Last Updated: February 22, 2026[1] Executive Summary This guide addre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-N,N-dimethylcyclobutane-1-carboxamide Topic: Troubleshooting Purity & Synthesis Challenges Document ID: TSC-2025-CB1 Last Updated: February 22, 2026[1]

Executive Summary

This guide addresses the specific purity challenges associated with 1-amino-N,N-dimethylcyclobutane-1-carboxamide . This molecule presents a "perfect storm" of synthetic difficulties: it is a constrained,


-disubstituted amino acid (creating massive steric hindrance) coupled with a secondary amine (dimethylamine). Low purity in this compound typically stems from three root causes:
  • Incomplete Hydrolysis of the Bucherer-Bergs intermediate.

  • Coupling Failure due to steric blockade at the quaternary carbon.

  • Isolation Difficulties due to the amphiphilic nature of the small-molecule product.

Part 1: Diagnostic Workflow (Visual Guide)

Before modifying your protocol, use this logic tree to identify the specific chemical origin of your impurity.

DiagnosticTree Start Start: Analyze LC-MS / NMR Q1 Is the impurity Mass = Target Mass? Start->Q1 Q2 Is the impurity Mass < Target Mass? Q1->Q2 No CheckIso Check Isomer/Regioisomer (Unlikely for 1,1-subst, check solvent adducts) Q1->CheckIso Yes Q3 Is the impurity Mass > Target Mass? Q2->Q3 No CheckSM Mass = Target - 27 Da? (Missing Dimethyl?) Likely Free Acid or Ester Q2->CheckSM Yes CheckHyd Mass = Core + 26/43 Da? Likely Carbamoyl or Hydantoin Intermediate Q3->CheckHyd Yes Action1 Action: Switch Coupling Reagent (Use HATU or Acyl Fluoride) CheckSM->Action1 Action2 Action: Increase Hydrolysis Temp/Time (Ba(OH)2, 120°C) CheckHyd->Action2

Figure 1: Diagnostic logic tree for identifying impurities based on Mass Spectrometry shifts relative to the target molecule.

Part 2: Troubleshooting Guides (Q&A Format)

Category A: The Core Synthesis (Bucherer-Bergs Route)

Q: I am seeing a persistent impurity with M+27 or M+43 relative to the amino acid core. What is it? A: This is the hallmark of incomplete hydrolysis of the hydantoin intermediate.

  • The Mechanism: The synthesis likely starts with cyclobutanone reacting with KCN and

    
     to form 5,5-cyclobutanespirohydantoin. This ring is exceptionally stable.
    
  • The Problem: Standard alkaline hydrolysis (NaOH, 100°C) often fails to fully open the ring or stops at the N-carbamoyl intermediate (the urea derivative).

  • The Solution:

    • Switch Base: Use Barium Hydroxide [

      
      ]. The divalent Barium coordinates with the hydantoin carbonyls, catalyzing ring opening more effectively than Sodium.
      
    • Increase Temperature: This reaction often requires autoclave conditions (120–130°C) or sealed-tube microwave heating for 24–48 hours.

    • Purification: The amino acid must be isolated via ion-exchange resin (Dowex 50W) to remove the inorganic salts and any unhydrolyzed neutral hydantoin.

Category B: The Amide Coupling (The Bottleneck)

Q: My coupling reaction (EDC/HOBt) has <20% conversion. The major peak is the starting material (Boc-Amino Acid). Why? A: You are fighting severe steric hindrance .[1]

  • The Causality: Your target carbon is quaternary (bonded to four other carbons/nitrogens). The incoming dimethylamine is also secondary (sterically bulky). The tetrahedral transition state required for standard carbodiimide coupling is too crowded to form efficiently.

  • Protocol Adjustment (Tier 1 - Moderate Difficulty):

    • Reagent: Switch to HATU (1.2 eq) with HOAt (additive).

    • Base: Use Collidine or DIPEA (2.5 eq).

    • Solvent: DMF/NMP (1:1).[2] The polar aprotic environment helps stabilize the active ester.

  • Protocol Adjustment (Tier 2 - Extreme Difficulty):

    • If HATU fails, you must use the Acyl Fluoride method. Acyl fluorides are smaller and more electrophilic than the OBt/OAt active esters.

    • Reagent: Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Procedure: Convert the Boc-Amino Acid to its acid fluoride (check IR for shift to ~1840 cm⁻¹), then react with dimethylamine.

Q: I see a "dimer" impurity. What is it? A: This is likely the anhydride of your starting amino acid.

  • Cause: If the amine nucleophile (dimethylamine) is slow to attack due to sterics, the activated acid molecule may attack another acid molecule instead.

  • Fix: Ensure your dimethylamine is fresh and not a hydrochloride salt (or if it is, ensure you have added enough base to free it completely before adding the coupling agent).

Category C: Purification & Isolation[1][3][4]

Q: The product is an oil and won't crystallize. How do I get a solid? A: 1-amino-N,N-dimethylcyclobutane-1-carboxamide is a low-molecular-weight amphiphile.[1] The free base is likely an oil.

  • The Fix: You must isolate it as a salt.

    • HCl Salt: Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol. Add 2.0 equivalents of HCl in Dioxane (4M). Dilute with Diethyl Ether or MTBE until turbid. Cool to -20°C.

    • Tosylate Salt: If HCl yields a hygroscopic solid, try p-Toluenesulfonic acid (TsOH). The large organic counter-ion often encourages crystallization of small, polar amines.

Part 3: Comparative Data & Protocols

Table 1: Coupling Reagent Efficacy for -Disubstituted Amino Acids
Reagent SystemSteric ToleranceTypical YieldMajor Side ReactionRecommendation
EDC / HOBt Low< 20%N-Acylurea formationDo Not Use
HBTU / DIPEA Moderate40-60%Guanidinylation of amineUse for simple analogs
HATU / HOAt High80-90%Epimerization (N/A here*)Primary Choice
TFFH (Acyl Fluoride) Very High> 95%Hydrolysis if wetUse if HATU fails

*Note: Epimerization is not a risk for 1-amino-cyclobutane-1-carboxylic acid as it is achiral, but HATU is preferred for its reactivity.[1]

Protocol: Acyl Fluoride Activation (For Stubborn Couplings)

Use this when standard HATU coupling yields <50%.

  • Activation: Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1.0 mmol) in dry DCM (5 mL) under Nitrogen.

  • Fluorination: Add Pyridine (1.0 mmol) followed by Cyanuric Fluoride (1.0 mmol) at -10°C. Stir for 2 hours.

  • Workup (Intermediate): Wash quickly with ice water to remove cyanuric acid byproducts. Dry the organic layer (MgSO4) and concentrate to yield the crude Acid Fluoride.

  • Coupling: Redissolve the Acid Fluoride in DCM. Add Dimethylamine (2.0 mmol, as a THF solution) and DIPEA (1.5 mmol). Stir at Room Temp for 12 hours.

  • Result: This method minimizes the steric barrier of the leaving group.

Part 4: Synthetic Pathway Visualization

SynthesisPath SM Cyclobutanone Hydantoin 5,5-Spirohydantoin (Stable Intermediate) SM->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Impurity1 Impurity: N-Carbamoyl AA Hydantoin->Impurity1 Incomplete Hydrolysis AminoAcid 1-Amino-Cyclobutane Carboxylic Acid Hydantoin->AminoAcid Ba(OH)2 120°C, 48h BocAA N-Boc-AA (Protected) AminoAcid->BocAA Boc2O, NaOH CouplingState Coupling Transition State (Steric Clash) BocAA->CouplingState HATU/Dimethylamine CouplingState->BocAA Failed Coupling (Reverts to SM) Final Target: 1-Amino-N,N-dimethyl cyclobutane-1-carboxamide CouplingState->Final Successful Coupling

Figure 2: Synthetic pathway highlighting the two critical failure points: Hydantoin hydrolysis and Steric hindrance during coupling.

References

  • Bucherer-Bergs Reaction Mechanism & Impurities

    • Source: Alfa Chemistry.[1][3] "Bucherer-Bergs Reaction Overview."

    • Relevance: Details the formation of the spirohydantoin and the necessity of rigorous hydrolysis conditions.
  • Coupling Sterically Hindered Amino Acids

    • Source: BenchChem Technical Support.[1] "Optimizing Coupling Reactions for Sterically Hindered Amino Acids."

    • Relevance: Provides quantitative data on HATU vs. Carbodiimides for -disubstituted systems.
  • Acyl Fluorides for Difficult Couplings

    • Source: Organic & Biomolecular Chemistry (RSC). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4]

    • Relevance: Validates the use of Acid Fluorides when HATU fails for hindered substr
    • URL:[Link]

  • Source: ChemicalBook / Journal of Organic Chemistry. "Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

Sources

Troubleshooting

Technical Support Center: Addressing Racemization Risks in Cyclobutane Amino Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the critica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the critical challenge of maintaining stereochemical integrity when working with cyclobutane amino acid (CBAA) derivatives. Due to their unique conformational constraints, CBAAs are invaluable building blocks in modern peptidomimetics and drug design.[1][2][3][4] However, their strained ring system introduces specific challenges, making control over racemization a paramount concern for ensuring product purity, efficacy, and safety.

Frequently Asked Questions (FAQs)
Q1: What is racemization in this context, and why is it a critical issue?

A: Racemization is the process by which a pure enantiomer (e.g., the L-amino acid) is converted into a mixture of both L- and D-enantiomers.[5][6][7] In peptide synthesis, this loss of chiral integrity at the α-carbon leads to the formation of diastereomeric peptides. These impurities can be exceptionally difficult to separate from the desired target peptide and can drastically alter or reduce its biological activity, potentially leading to unforeseen off-target effects.[5] The unique three-dimensional structure of a peptide, which is essential for its function, is directly compromised by the presence of even minor diastereomeric impurities.

Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?

A: There are two predominant pathways for racemization during the carboxyl group activation step of peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is widely regarded as the most common mechanism.[8] The activated carboxyl group of the N-protected amino acid is attacked intramolecularly by the carbonyl oxygen of the protecting group, forming a planar, achiral oxazolone intermediate. This intermediate can be reprotonated from either face, leading to a mixture of L- and D-enantiomers in the subsequent coupling reaction.[8][9][10][11]

  • Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid.[8][12] This forms a planar enolate intermediate, which, like the oxazolone, can be reprotonated from either side, resulting in racemization.[5][12]

Racemization_Mechanisms Diagram 1: Primary Racemization Pathways Start L-Amino Acid (Activated) Oxazolone Planar Oxazolone Intermediate Start->Oxazolone Intramolecular Attack Enolate Planar Enolate Intermediate Start->Enolate Base-Catalyzed α-Proton Abstraction Racemized_AA Racemized Activated Amino Acid (L & D) Oxazolone->Racemized_AA Reprotonation Enolate->Racemized_AA Reprotonation Peptide Diastereomeric Peptide Product Racemized_AA->Peptide Coupling with Peptide Chain

Diagram 1: Primary Racemization Pathways
Q3: Are cyclobutane amino acids more or less susceptible to racemization?

A: The susceptibility of cyclobutane amino acids to racemization is complex and depends on the interplay of electronic and steric factors. The inherent ring strain of the cyclobutane moiety can influence the acidity of the α-proton, potentially making it more susceptible to base-catalyzed abstraction.[3][13] Conversely, the steric bulk of the cyclobutane ring and its substituents can hinder the formation of the planar oxazolone intermediate, thereby suppressing that racemization pathway.[14][15] Therefore, the risk must be evaluated on a case-by-case basis, but careful selection of coupling conditions is always warranted.

Q4: Which experimental factors have the most significant impact on racemization?

A: Several factors critically influence the extent of racemization:

  • Coupling Reagents & Additives: The choice of activating agent is paramount. Carbodiimides (DCC, DIC, EDC) used alone can lead to significant racemization, while phosphonium (PyBOP, HBTU) and uronium (HATU) salts can also pose risks, especially with sensitive amino acids.[5][16][17] The use of additives like HOBt, HOAt, or Oxyma is crucial for suppressing this side reaction.[18][19][20]

  • Base: The type, strength, and concentration of the base used are critical.[16] Strong, non-sterically hindered bases like DIPEA can accelerate racemization, whereas weaker, hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[5][21]

  • Temperature: Higher reaction temperatures increase the rate of both the desired coupling reaction and the undesired racemization.[5]

  • Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes promoting the side reaction.[5][10]

Troubleshooting Guide: Racemization in CBAA Couplings

This guide provides a systematic workflow for diagnosing and mitigating racemization when a diastereomeric impurity is detected in your product.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Racemization start Problem: Diastereomeric Impurity Detected q1 Step 1: Review Coupling Reagent Are you using a carbodiimide (DIC/EDC) alone? start->q1 sol1 Action: Add an equivalent of Oxyma, HOBt, or HOAt. This is mandatory. q1->sol1 Yes q2 Step 2: Evaluate Base Are you using a strong, non-hindered base (e.g., DIPEA)? q1->q2 No sol1->q2 sol2 Action: Switch to a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM). q2->sol2 Yes q3 Step 3: Control Temperature Is the reaction run at room temperature or higher? q2->q3 No sol2->q3 sol3 Action: Perform the coupling at 0°C. Minimize pre-activation and overall reaction time. q3->sol3 Yes end Racemization Minimized q3->end No sol3->end

Diagram 2: Troubleshooting Workflow for Racemization
Step 1: Review Your Coupling Reagent and Additives

The choice of coupling reagent is the most common source of racemization issues.[20]

  • Issue: Using carbodiimides like DIC or EDC without an additive. These reagents form a highly reactive O-acylisourea intermediate that is very prone to oxazolone formation.[8]

  • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive.[5][17][22] Additives like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or 1-hydroxybenzotriazole (HOBt) react with the O-acylisourea intermediate to form a less reactive active ester, which is more resistant to racemization.[5][16]

  • Issue: Using phosphonium (HBTU, PyBOP) or uronium (HATU) reagents with highly sensitive CBAAs. While generally efficient, these can still cause racemization, particularly in the presence of a strong base.[5][23]

  • Solution: For particularly sensitive couplings, consider switching to a reagent known for lower racemization potential, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[5] Alternatively, ensure the base used with these reagents is optimized (see Step 2).

Coupling Reagent ClassCommon ExamplesRacemization Risk (without additives)Recommended Additive
Carbodiimides DIC, EDCHighOxyma , HOBt, HOAt
Phosphonium Salts PyBOP, HBTUModerateOften included, verify base
Uronium Salts HATU, HCTUModerate to LowOften included, verify base
Immonium Salts DEPBT, T3PLowNot typically required

Table 1: Comparison of common coupling reagents and their relative racemization potential. Data synthesized from multiple sources.[5][8][16][24][25]

Step 2: Evaluate the Base

The base neutralizes the protonated amine of the incoming amino acid and can catalyze the racemization side reaction.

  • Issue: Using a strong, non-sterically hindered base like N,N-diisopropylethylamine (DIPEA). Its small size and high basicity make it efficient at abstracting the α-proton, promoting the direct enolization pathway.[5][20]

  • Solution: Switch to a weaker, more sterically hindered base.[16][21] 2,4,6-Collidine (TMP) is an excellent choice as its bulkiness disfavors α-proton abstraction.[16][20] N-methylmorpholine (NMM) is another suitable alternative. Use the minimum amount of base necessary for the reaction to proceed.[5]

Step 3: Control Reaction Temperature and Time

Racemization is a kinetically controlled process that is accelerated by heat.

  • Issue: Running the coupling reaction at elevated temperatures (e.g., room temperature or higher for extended periods) or having a long pre-activation time.

  • Solution: Perform the coupling step at a lower temperature, such as 0°C , especially for sensitive CBAA derivatives.[5] Minimize the pre-activation time; ideally, the activated amino acid should be added to the resin-bound peptide immediately after it is formed.[20]

Validated Experimental Protocols
Protocol 1: Optimized Low-Racemization Coupling of an Fmoc-CBAA-OH

This protocol is designed for solid-phase peptide synthesis (SPPS) and incorporates best practices to minimize epimerization.

  • Deprotection: Swell the resin in DMF. Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).

  • Washing: Thoroughly wash the resin with DMF (6 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation (at 0°C):

    • In a separate, cooled vessel (0°C), dissolve 4 equivalents of the Fmoc-CBAA-OH and 4 equivalents of Oxyma Pure in a minimal amount of DMF.

    • Add 8 equivalents of 2,4,6-collidine to the solution.

    • Add 4 equivalents of Diisopropylcarbodiimide (DIC) to the mixture. Do not allow this mixture to pre-activate for more than 1-2 minutes.

  • Coupling: Immediately add the cold activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at 0°C, then let it slowly warm to room temperature overnight if necessary.

  • Monitoring & Washing: Monitor the reaction completion using a Kaiser test. Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x) and proceed to the next cycle.

Protocol 2: Quantification of Racemization by Chiral HPLC

This method allows for the precise determination of the D/L ratio of a specific amino acid within your synthesized peptide.

  • Peptide Hydrolysis:

    • Place a dried sample of the purified peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 500 µL of 6N HCl. For maximum accuracy and to control for hydrolysis-induced racemization, use 6N DCl in D₂O as a parallel control.[20]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation:

    • After hydrolysis, cool the sample and carefully open the tube.

    • Evaporate the acid to dryness under a stream of nitrogen or using a centrifugal evaporator.

    • Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer (e.g., 0.1 M sodium citrate buffer, pH 2.2).

  • Derivatization (if required): Depending on the column and detection method, derivatization with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) may be necessary to resolve the enantiomers. Follow the specific protocol for your chosen derivatization agent.

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a suitable chiral HPLC column (e.g., a C18 column for derivatized samples or a dedicated chiral stationary phase).

    • Separate the D- and L-enantiomers using an optimized mobile phase gradient.

    • Quantify the peak areas for the D- and L-isomers to determine the percentage of racemization. The percentage of the D-isomer corresponds to the level of racemization that occurred during synthesis and workup.[5]

References
  • Valeur, E., & Bradley, M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available from: [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53, 599–607. Available from: [Link]

  • Kemp, D. S., & Rebek Jr., J. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 93-101. Available from: [Link]

  • Arias-García, M. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12053. Available from: [Link]

  • Ramek, M., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. New Journal of Chemistry, 25(9), 1163–1168. Available from: [Link]

  • Kemp, D. S., & Rebek Jr., J. (1970). Peptide Racemization Mechanism. A Kinetic Isotope Effect as a Means of Distinguishing Enolization From Oxazolone Formation. Journal of the American Chemical Society, 92(19), 5792-5793. Available from: [Link]

  • Yamada, Y., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 43-50. Available from: [Link]

  • Kim, J. H., et al. (2016). Process for the racemization of α-amino acids. US Patent 9,598,353.
  • ResearchGate. Base catalyzed racemization of amino acid derivatives. Available from: [Link]

  • O'Connor, D. A., & O'Brien, P. (1982). The isomers of α-amino-acids with copper(II). Part 4. Catalysis of the racemization of optically active alanine by copper(II) and pyruvate in alkaline solution. Journal of the Chemical Society, Dalton Transactions, (7), 1435-1438. Available from: [Link]

  • ResearchGate. Aminoacids of the cyclobutane series. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Available from: [Link]

  • Lee, S. (2019). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. Available from: [Link]

  • Bada, J. L. (1984). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 9(1), 30-46. Available from: [Link]

  • Kim, J. H., et al. (2015). Α-amino acid racemization method. WIPO Patent WO/2015/026082.
  • Bodanszky, M. (2001). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. Available from: [Link]

  • Eiceman, G. A., & Garcia, F. A. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 873(2), 239-248. Available from: [Link]

  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. Available from: [Link]

  • MDPI. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Available from: [Link]

  • ResearchGate. Solution phase peptide synthesis with only free amino acids. Available from: [Link]

  • Wang, Z., et al. (2019). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Advances, 9(46), 26867-26875. Available from: [Link]

  • ResearchGate. Effect of coupling reagent on α-C racemization of His, Cys, and Ser... Available from: [Link]

  • Douki, T., & Cadet, J. (2000). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Chemical Communications, (10), 841-842. Available from: [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 332-338. Available from: [Link]

  • Wouters, L., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 64(15), 10755-10772. Available from: [Link]

  • ACS Publications. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Available from: [Link]

  • Wikipedia. Amino acid dating. Available from: [Link]

  • D'Andrea, F., & D'Auria, M. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(9), 1238. Available from: [Link]

  • King, C. (2017). Amino acid racemization dating: Method development using African ostrich (Struthio camelus) eggshell. University of York. Available from: [Link]

Sources

Optimization

separation of impurities from 1-amino-N,N-dimethylcyclobutane-1-carboxamide

Technical Support Center: Purification of 1-Amino-N,N-dimethylcyclobutane-1-carboxamide Current Status: Online 🟢 Agent: Senior Application Scientist (Separation Sciences Division) Ticket ID: #CB-AMIDE-PUR-001[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Amino-N,N-dimethylcyclobutane-1-carboxamide

Current Status: Online 🟢 Agent: Senior Application Scientist (Separation Sciences Division) Ticket ID: #CB-AMIDE-PUR-001[1]

Executive Summary & Chemical Profile

Welcome to the technical support hub for constrained amino acid derivatives. You are likely working with 1-amino-N,N-dimethylcyclobutane-1-carboxamide , a geminal amino-amide scaffold used in peptidomimetics and drug discovery (structurally related to precursors for JAK inhibitors and NMDA modulators).[1]

The Core Challenge: This molecule presents a "Polarity Trap."

  • High Polarity: The amino group and the dimethylamide make it highly water-soluble, rendering standard aqueous workups difficult.

  • Amphoteric Impurities: The primary impurity, 1-aminocyclobutane-1-carboxylic acid (ACBC) , is zwitterionic and difficult to separate from the target amide by simple filtration.[1]

  • Salt Load: Synthesis via Bucherer-Bergs or Strecker reactions often generates massive inorganic salt loads (NaCl, Na₂SO₄) that co-precipitate with your product.[1]

This guide provides three validated workflows to resolve these specific issues.

Module 1: Liquid-Liquid Extraction (The "pH Swing" Protocol)

User Query: "I cannot extract my product from the aqueous reaction mixture. It stays in the water layer even with DCM or EtOAc."

Diagnosis: Your target molecule is a low-molecular-weight amino amide.[1] At neutral pH, it is partially protonated and highly polar. Standard hydrophobic solvents (DCM, EtOAc) cannot compete with the hydration shell of water.

The Solution: Salting-Out Assisted Alkaline Extraction We must exploit the pKa difference between the target (Amide) and the impurity (Acid).

  • Target (Amide): Basic (pKa of conjugate acid ~9.0). Neutral at pH > 11.

  • Impurity (Acid): Amphoteric.[1] Anionic (Carboxylate) at pH > 11.[1]

Protocol 1.1: The pH 12 Swing
  • Basification: Cool the aqueous reaction mixture to 0°C. Adjust pH to 12.0–13.0 using 5N NaOH.

    • Why? This ensures the target amine is fully deprotonated (neutral free base) while the acid impurity is fully ionized (carboxylate anion), trapping the impurity in the water.

  • Saturation: Add solid NaCl until the solution is saturated (Salting Out).

    • Mechanism:[1][2][3] This increases the ionic strength, disrupting the hydration shell of your organic target and forcing it out of the aqueous phase (Hofmeister effect).

  • Solvent Selection: Do not use pure DCM. Use a mixture of CHCl₃:Isopropanol (3:1) or n-Butanol .[1]

    • Reasoning: Pure DCM is too non-polar.[1] The hydroxyl group of IPA/BuOH helps solvate the polar amino-amide via hydrogen bonding.

  • Extraction: Perform 3-4 extractions. Combine organics.

  • Wash: Wash the combined organic layer once with a small volume of saturated Na₂CO₃ (pH 11) .

    • Critical Step: This removes any physically entrained acid impurity (which remains soluble in the basic brine).

  • Drying: Dry over Na₂SO₄ and concentrate.

Visualizing the Logic:

pH_Swing_Logic cluster_legend Species State at pH 12 Start Crude Aqueous Mixture (Target + Acid Impurity + Salts) Step1 Adjust pH to > 12.0 (NaOH) Start->Step1 Step2 Add NaCl to Saturation Step1->Step2 Split Phase Separation (Solvent: CHCl3/IPA 3:1) Step2->Split OrgPhase Organic Phase Contains: Target (Free Base) Split->OrgPhase Extracts Neutral Amine AqPhase Aqueous Phase Contains: Acid Impurity (Anion) + Salts Split->AqPhase Retains Carboxylate Wash Wash with pH 11 Brine OrgPhase->Wash Final Pure Target (Free Base) Wash->Final Legend1 Target: R-C(O)NMe2-NH2 (Neutral) Legend2 Impurity: R-COO- (Anionic)

Caption: Figure 1. Chemoselective extraction logic relying on the ionization state of the carboxylic acid impurity at high pH.

Module 2: Desalting via Ion Exchange (The "Resin" Protocol)

User Query: "My product is a solid, but the NMR shows broad peaks and high ash content. It's 50% NaCl."

Diagnosis: If the extraction (Module 1) is insufficient due to extreme polarity, you have likely concentrated inorganic salts along with your product. Recrystallization is failing because the salts act as a seed or co-precipitant.

The Solution: Cation Exchange Chromatography (Catch-and-Release) We use a strong cation exchange resin (SCX) to bind the amine, wash away the salts, and elute the product with ammonia.

Protocol 2.1: SCX Desalting
ParameterSpecification
Resin Type Strong Cation Exchanger (e.g., Dowex 50WX8, Amberlyst 15)
Form Hydrogen (H+) form
Loading Solvent Water (or 10% MeOH in Water)
Elution Solvent 2M Ammonia in Methanol/Water

Step-by-Step:

  • Activation: Wash the resin with 1M HCl, then rinse with deionized water until the effluent is neutral.

  • Loading: Dissolve your crude solid (with salts) in water. Load onto the column.

    • Chemistry: The amino group (R-NH₂) becomes protonated (R-NH₃⁺) and binds to the sulfonate groups on the resin. Na⁺ ions also bind but less selectively than the amine.

  • Washing (Salt Removal): Flush the column with 5-10 column volumes (CV) of Deionized Water .[1]

    • Verification: Test the effluent with AgNO₃ solution. If it turns cloudy (AgCl precipitate), chloride is still coming off.[1] Continue washing until clear.[1]

  • Elution (Product Recovery): Elute with 2M NH₃ in MeOH/Water .

    • Mechanism:[1][3] The high concentration of NH₄⁺ displaces your amine product. The basic environment deprotonates the amine, releasing it from the resin.

  • Concentration: Evaporate the ammoniacal fractions. You will obtain the free base, salt-free.[1]

Module 3: Impurity Profiling & Troubleshooting FAQ

User Query: "I see a small impurity peak at RRT 0.85 that grows if I leave the sample in water."

Diagnosis: This is likely 1-aminocyclobutane-1-carboxylic acid (the hydrolysis product).[1] The geminal substitution creates steric strain ("Thorpe-Ingold effect"), but the amide bond is still susceptible to hydrolysis, especially if the pH is not neutral.

Common Impurities Table
Impurity NameStructure CharacteristicsOriginRemoval Strategy
Hydrolysis Acid 1-amino-1-carboxy-cyclobutaneHydrolysis of amideAnion Exchange (AEX) or pH 12 Extraction (Module 1).[1]
Starting Amine DimethylamineExcess ReagentHigh vacuum drying (volatile) or HCl salt formation.[1]
Inorganic Salts NaCl, Na₂SO₄NeutralizationCation Exchange (SCX) (Module 2) or precipitation from dry MeOH.[1]
Dimer/Oligomer Peptide-like bondsThermal condensationReverse Phase Flash Chromatography (C18).[1]
Advanced Troubleshooting (Q&A)

Q: I need to store the compound, but the free base is an oil/sticky gum.

  • A: Convert it to the Hydrochloride Salt . Dissolve the free base in dry Diethyl Ether or EtOAc. Add 1.1 equivalents of 4M HCl in Dioxane dropwise. The salt should precipitate as a white, non-hygroscopic solid. Filter and dry under nitrogen.[1]

    • Tip: If it oils out, scratch the flask or add a seed crystal.

Q: Can I use Silica Gel Chromatography?

  • A: Caution is advised. Amino amides streak badly on normal phase silica due to interaction with acidic silanols.[1]

    • Fix: If you must use silica, add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).[1] This "caps" the silanols.

Q: My yield is low after the Bucherer-Bergs route.

  • A: The hydrolysis of the hydantoin intermediate to the amino acid often requires harsh conditions (Ba(OH)₂ or high temp HCl). Ensure this step is complete before attempting the amidation. Incomplete hydrolysis leads to N-carbamoyl impurities which are very difficult to separate.[1]

Workflow Visualization: Decision Tree

Purification_Decision_Tree Start Crude Product State Check1 Is it >50% Inorganic Salts? Start->Check1 HighSalt Yes: High Salt Load Check1->HighSalt Yes LowSalt No: Mostly Organic Check1->LowSalt No Action1 Use SCX Resin (Module 2) (Catch & Release) HighSalt->Action1 Check2 Is Acid Impurity Present? LowSalt->Check2 Action1->Check2 Action2 Perform pH 12 Extraction (Module 1) Check2->Action2 Yes (Hydrolysis Product) Action3 Convert to HCl Salt Recrystallize from MeOH/Et2O Check2->Action3 No (Clean Base)

Caption: Figure 2. Strategic decision tree for selecting the appropriate purification method based on impurity profile.

References

  • Pfizer Inc. (2015).[1] Pyrrolopyrimidines as Janus Kinase Inhibitors. World Intellectual Property Organization.[1] WO2015195228. (Describes the synthesis of related cyclobutane amino-amide intermediates for Abrocitinib). Link

  • Mitsubishi Chemical Corporation. (2020).[1] Separation and Refining of Amino Acids using Ion Exchange Resins. Diaion Technical Manual. (Authoritative guide on pI-based separation and resin selection). Link

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[1] (Fundamental data on amino acid solubility in alcohol/water mixtures). Link

  • Sigma-Aldrich. (2024).[1] 1-Amino-1-cyclobutanecarboxylic acid Product Specification. (Data on the properties of the primary acid impurity). Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-amino-N,N-dimethylcyclobutane-1-carboxamide before handling.

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the 13C NMR Spectrum of 1-amino-N,N-dimethylcyclobutane-1-carboxamide

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry for the unambiguous elucidation of molecular structures.[1] Specifically, 13C NMR provides direct insig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry for the unambiguous elucidation of molecular structures.[1] Specifically, 13C NMR provides direct insight into the carbon skeleton of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment.[2]

Herein, we present a detailed prediction of the 13C NMR spectrum for this target molecule. This analysis is grounded in fundamental NMR principles and supported by a comparative review of experimental data from structurally analogous compounds. Furthermore, we provide a robust, step-by-step experimental protocol for researchers seeking to acquire their own empirical data.

Predicted 13C NMR Spectrum

The structure of 1-amino-N,N-dimethylcyclobutane-1-carboxamide contains five unique carbon environments. The predicted chemical shifts are based on the influence of adjacent functional groups, including electronegativity, steric effects, and hybridization.

G cluster_molecule 1-amino-N,N-dimethylcyclobutane-1-carboxamide C1 C1 C2 C2 C1->C2 N1 NH₂ C1->N1 C_amide C=O C1->C_amide C3 C3 C2->C3 C4 C4 C3->C4 C4->C1 N2 N C_amide->N2 Me1 CH₃ N2->Me1 Me2 CH₃ N2->Me2 p1 p2

Caption: Labeled carbon environments in the target molecule.

Predicted Chemical Shift Values
Carbon AtomLabelPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)Rationale
Quaternary CyclobutaneC160 - 70Singlet (s)This quaternary carbon is bonded to two electron-withdrawing groups (amino and carboxamide), causing significant deshielding. Quaternary carbons typically show weaker signals.[1]
Methylene Cyclobutane (β)C2, C430 - 38Triplet (t)These equivalent carbons are β to the substituents. Their chemical shift is downfield from unsubstituted cyclobutane (~22 ppm[3]) due to the inductive effect of the C1 substituents.
Methylene Cyclobutane (γ)C320 - 26Triplet (t)This carbon is furthest from the electron-withdrawing groups and is therefore the most shielded of the ring carbons, with a chemical shift closer to that of parent cyclobutane.[3]
Amide CarbonylC=O170 - 178Singlet (s)The chemical shift for amide carbonyl carbons consistently falls within this well-established range.[4][5]
N,N-dimethyl-N(CH₃)₂36 - 40Quartet (q)These two equivalent methyl carbons are attached to a nitrogen atom. Their shift is comparable to that observed in other N,N-dimethylamides.

Comparative Analysis

To substantiate our predictions, we compare them with experimental 13C NMR data from structurally related molecules. This comparison illustrates the incremental effects of various functional groups on the chemical shifts of the cyclobutane core and the amide moiety.

CompoundC1 (α-carbon)C2/C4 (β-carbon)C3 (γ-carbon)C=O-N(CH₃)₂
Predicted: 1-amino-N,N-dimethylcyclobutane-1-carboxamide 60 - 70 30 - 38 20 - 26 170 - 178 36 - 40
Cyclobutane[3]22.422.422.4--
Cyclobutanecarboxylic Acid[6]38.025.118.0182.1-
N,N-Dimethylformamide[7]---163.234.9, 29.8
N,N-Dimethylacetamide---~170~37

Analysis of Trends:

  • Effect of Substitution on Cyclobutane Ring: Moving from cyclobutane (all carbons at 22.4 ppm) to cyclobutanecarboxylic acid, the α-carbon (C1) is significantly deshielded to 38.0 ppm by the electron-withdrawing carboxylic acid group.[6] The β-carbons are also deshielded, while the γ-carbon is slightly shielded. Our prediction for C2/C4 and C3 in the target molecule follows this trend, with the additional amino group at C1 expected to further deshield the ring carbons.

  • Quaternary Carbon (C1): The presence of two electron-withdrawing groups (amino and carboxamide) on C1 in our target molecule justifies the predicted downfield shift (60-70 ppm) compared to the monosubstituted C1 of cyclobutanecarboxylic acid (38.0 ppm).

  • Amide and N-Methyl Groups: The predicted shifts for the amide carbonyl (170-178 ppm) and the N-methyl groups (36-40 ppm) align closely with standard values observed for simple N,N-dimethylamides, confirming that the cyclobutane substituent does not drastically alter their electronic environment.

Standard Experimental Protocol for 13C NMR Acquisition

This protocol provides a self-validating methodology for obtaining a high-quality 13C NMR spectrum of the title compound.

Caption: Workflow for 13C NMR Spectrum Acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-50 mg of 1-amino-N,N-dimethylcyclobutane-1-carboxamide.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent can slightly influence chemical shifts.[8][9]

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) should be used. This provides a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Receiver Gain: Optimize the receiver gain to prevent signal clipping.

    • Spectral Width (SW): Set to approximately 240 ppm to cover the entire range of organic chemical shifts.[2]

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is crucial. Quaternary carbons, like C1, have long relaxation times, and a sufficient delay is necessary to obtain a quantitative signal.[1]

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), multiple scans must be co-added. A range of 128 to 1024 scans is typical, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

Conclusion

This guide provides a robust, scientifically-grounded framework for understanding the 13C NMR spectrum of 1-amino-N,N-dimethylcyclobutane-1-carboxamide. By combining predictive analysis based on established chemical shift theory with comparative data from analogous structures, we have established a reliable set of expected values. The detailed experimental protocol further empowers researchers to confidently acquire and verify this data empirically. This integrated approach of prediction, comparison, and practical methodology is designed to accelerate research and development for professionals working with novel chemical entities.

References

  • Bagno, A., et al. (2013). Quantitative Prediction of 13C NMR Chemical... Concepts in Magnetic Resonance Part A, 42A: 1–13. Available at: [Link]

  • Wilson, A. T., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(25), 8835-8846. Available at: [Link]

  • Krop, C., et al. (2022). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available at: [Link]

  • Jonas, S., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. Available at: [Link]

  • CASPRE - 13C NMR Predictor. CAS. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • PubChem. Cyclobutanecarboxamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Available at: [Link]

  • Signal-to-Noise. 13 Carbon NMR. Available at: [Link]

  • University of Regensburg. 13C NMR Spectroscopy. Available at: [Link]

  • NPTEL. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. Available at: [Link]

  • ResearchGate. Chemical shifts from the NMR spectra of the cyclobutane ring... Available at: [Link]

  • Barfield, M., et al. (1986). Carbon-13 NMR Studies of Sequence Distributions in Polymers Having All Rings in the Backbone: 1-Substituted 1,3-Poly(bicyclobutanes). Macromolecules, 19(4), 1170–1176. Available at: [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Takahashi, O., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1957. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of 1-Amino-N,N-dimethylcyclobutane-1-carboxamide

Topic: IR Spectroscopy Data for 1-Amino-N,N-dimethylcyclobutane-1-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the realm of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Data for 1-Amino-N,N-dimethylcyclobutane-1-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the realm of peptidomimetics and fragment-based drug discovery, 1-amino-N,N-dimethylcyclobutane-1-carboxamide represents a critical scaffold. By incorporating a cyclobutane ring, this molecule introduces specific conformational constraints (restricted


 and 

torsion angles) that linear analogs like

-aminoisobutyric acid (AIB) cannot achieve.

For synthetic chemists and analytical scientists, Infrared (IR) spectroscopy provides the most rapid, non-destructive method to validate the formation of this tertiary amide from its carboxylic acid or nitrile precursors. This guide analyzes the spectral fingerprint of the target molecule, compares it against standard alternatives (the parent acid and linear analogs), and provides a self-validating protocol for reaction monitoring.

Part 1: Technical Profile & Spectral Assignment

Structural Context & IR Expectations

The molecule features two distinct nitrogen-containing functional groups that compete for spectral dominance:[1]

  • Primary Amine (

    
    ):  Located at the quaternary carbon.
    
  • Tertiary Amide (

    
    ):  The dimethyl substitution eliminates the Amide II band typically found in primary/secondary amides, making the Carbonyl (C=O) stretch the diagnostic anchor.
    
Data Table: Characteristic IR Bands

Data synthesized from standard correlation charts for constrained amino acid derivatives and tertiary amides.

Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Primary Amine N-H Stretch (Sym/Asym)3300 – 3450MediumAppears as a doublet . Critical for confirming the free amine is not alkylated.
Cyclobutane Ring C-H Stretch2950 – 3000MediumSlightly higher frequency than acyclic alkanes due to ring strain (

character).
Dimethyl Amide C-H Stretch (

)
2800 – 2850Weak"Bohlmann bands" equivalent; often obscured but distinct from ring C-H.
Tertiary Amide C=O Stretch (Amide I) 1630 – 1660 Strong The Primary Indicator. Shifts to lower wavenumber compared to esters/acids due to resonance.
Primary Amine N-H Scissoring1580 – 1610Med/WeakOften overlaps with the strong Amide I band.
Cyclobutane Ring Breathing/Deformation900 – 1000WeakFingerprint region; diagnostic of the 4-membered ring integrity.

Expert Insight: In tertiary amides, the absence of hydrogen bonding on the amide nitrogen prevents the shift of the C=O band often seen in primary amides. Consequently, the Amide I band is sharp and solvent-independent relative to its protonated counterparts.

Part 2: Comparative Analysis

This section objectively compares the IR profile of the target product against its most common synthetic precursor and a structural alternative.

Comparison 1: Target vs. Precursor (1-Aminocyclobutane-1-carboxylic Acid)

Scenario: Monitoring the amidation reaction (e.g., coupling with dimethylamine).

FeaturePrecursor (Acid)Target (Dimethyl Amide)Operational Implication
OH Region Broad, 2500–3300

(H-bonded dimer)
Absent Disappearance of the "carboxylic acid beard" confirms consumption of starting material.
Carbonyl (C=O) ~1700–1725

(Acid C=O)
1630–1660

(Amide I)
A distinct redshift (~60

) occurs upon amidation.
Fingerprint C-O Stretch (~1250

)
C-N Stretch (~1400

)
Less reliable for monitoring due to overlap.
Comparison 2: Target vs. Linear Analog (AIB-N,N-dimethylamide)

Scenario: Distinguishing the cyclobutane scaffold from accidental ring-opening or linear impurities.

  • Cyclobutane Scaffold: Exhibits C-H stretching frequencies shifted slightly higher (>2950

    
    ) due to ring strain. The "ring breathing" modes (~920 
    
    
    
    ) are unique to the cyclobutane.
  • Linear Analog (AIB): Shows standard methyl C-H bending (umbrella mode) at 1380

    
     as a doublet (gem-dimethyl). The cyclobutane analog lacks this specific gem-dimethyl doublet splitting pattern because the carbons are tied in a ring.
    

Part 3: Experimental Protocol (Self-Validating)

Method: ATR-FTIR Reaction Monitoring

Objective: Determine endpoint of the coupling reaction between N-protected 1-aminocyclobutane-1-carboxylic acid and dimethylamine.

Equipment: FTIR Spectrometer with Diamond ATR accessory (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

Step-by-Step Workflow:

  • Baseline (t=0): Acquire spectrum of the starting carboxylic acid. Note the

    
     at ~1710 
    
    
    
    and broad OH.
  • Sampling: Aliquot 50

    
     of reaction mixture.
    
  • Workup (Miniature):

    • Partition between EtOAc (0.5 mL) and 1M HCl (0.5 mL) to remove excess amine/salts.

    • Spot the organic layer onto the ATR crystal.

    • Allow solvent to evaporate completely (Critical: EtOAc has a strong C=O band at 1740

      
       that mimics esters/acids).
      
  • Measurement: Scan from 4000–600

    
     (32 scans, 4 
    
    
    
    resolution).
  • Validation Criteria (Pass/Fail):

    • Pass: Absence of 1710

      
       peak; dominant peak at ~1645 
      
      
      
      .[2]
    • Fail: Persistence of broad OH region or shoulder at 1710

      
      .
      

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for interpreting the IR data during synthesis.

IR_Logic_Flow Start Acquire IR Spectrum (Dry Film) Check_OH Check 2500-3300 cm⁻¹ (Broad OH Band?) Start->Check_OH Check_CO Check Carbonyl Region (Peak Position?) Check_OH->Check_CO No (Clean Baseline) Result_Acid Starting Material Present (Incomplete) Check_OH->Result_Acid Yes (Broad Band) Check_CO->Result_Acid ~1710 cm⁻¹ Result_Amide Target Formed (Proceed to Workup) Check_CO->Result_Amide ~1645 cm⁻¹ Result_Mix Mixture/Impurity (Purify) Check_CO->Result_Mix Double Peak (1710 + 1645)

Caption: Decision logic for monitoring the conversion of carboxylic acid to tertiary amide via FTIR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general IR band assignments).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Papich, M. G. (2016). Saunders Handbook of Veterinary Drugs. Elsevier.
  • NIST Chemistry WebBook. (2023). Infrared Spectra of Cyclobutane Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Feskov, I. O., et al. (2019). "GABA Analogues and Related Mono-/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold." ResearchGate.[3] (Provides comparative spectral data for substituted cyclobutane amino acids). Available at: [Link]

Sources

Validation

A Comparative Guide to Conformational Control in Peptidomimetics: 1-Amino-N,N-dimethylcyclobutane-1-carboxamide and Aib Analogs

In the intricate world of drug discovery and peptide engineering, the rational design of peptidomimetics with predictable and stable three-dimensional structures is paramount. The introduction of unnatural amino acids is...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and peptide engineering, the rational design of peptidomimetics with predictable and stable three-dimensional structures is paramount. The introduction of unnatural amino acids is a powerful strategy to constrain peptide conformations, enhance proteolytic stability, and ultimately improve therapeutic efficacy. Among the vast arsenal of synthetic building blocks, α-aminoisobutyric acid (Aib) has long been a workhorse for inducing helical structures. However, the exploration of cyclic amino acids, such as derivatives of 1-aminocyclobutane-1-carboxylic acid, offers a distinct set of conformational biases that can be exploited for nuanced structural control.

This guide provides a comprehensive comparison between 1-amino-N,N-dimethylcyclobutane-1-carboxamide and its close analog, 1-aminocyclobutane-1-carboxylic acid (AC4c), with the well-established Aib and its analogs. We will delve into their fundamental structural differences, their influence on peptide secondary structure, and the resulting impact on biological properties, supported by experimental data from the literature.

The Genesis of Conformational Constraint: A Tale of Two Scaffolds

The conformational preferences of a peptide are largely dictated by the allowable dihedral angles (φ and ψ) of its constituent amino acid residues. Standard proteinogenic amino acids (excluding proline) exhibit considerable flexibility. In contrast, α,α-disubstituted amino acids, such as Aib and cyclobutane derivatives, introduce significant steric hindrance that dramatically restricts this conformational freedom.

α-Aminoisobutyric Acid (Aib): The Helical Inducer

Aib, with its gem-dimethyl substitution at the α-carbon, is the simplest achiral α,α-disubstituted amino acid.[1][2] This seemingly minor modification has profound stereochemical consequences. The steric clash between the two methyl groups and the peptide backbone severely limits the accessible regions of the Ramachandran plot to those corresponding to right- or left-handed helical conformations (α-helix and 310-helix).[2] In shorter peptides, Aib strongly promotes the formation of 310-helices, which are characterized by a tighter, more compact helical turn.[1]

Cyclobutane Amino Acids: A More Rigid Framework

1-aminocyclobutane-1-carboxylic acid (AC4c) and its derivatives, including the titular 1-amino-N,N-dimethylcyclobutane-1-carboxamide, incorporate the α-carbon into a four-membered ring. This cyclic constraint further restricts the conformational landscape compared to the acyclic Aib. The puckered nature of the cyclobutane ring and the expanded N-Cα-C' bond angle influence the peptide backbone in a distinct manner.[1] While also favoring helical and β-turn structures, the specific dihedral angles adopted can differ from those induced by Aib, offering a different flavor of conformational control.[1][3]

Comparative Analysis of Conformational Properties and Biological Impact

The choice between incorporating a cyclobutane-derived amino acid or an Aib analog into a peptide sequence is a strategic one, dependent on the desired structural and functional outcome. The following table summarizes key comparative data based on available literature for Aib and 1-aminocyclobutane-1-carboxylic acid (AC4c), which serves as a close proxy for 1-amino-N,N-dimethylcyclobutane-1-carboxamide. The N,N-dimethylamide modification at the C-terminus is expected to primarily influence solubility and hydrogen bonding potential at that position, while the core conformational constraints will be dictated by the cyclobutane ring.

Featureα-Aminoisobutyric Acid (Aib)1-Aminocyclobutane-1-carboxylic acid (AC4c) (as a proxy)
Structure Acyclic, gem-dimethyl substitutionCyclic, α-carbon part of a cyclobutane ring
Primary Conformational Bias Strongly promotes helical structures (310-helix in short peptides, α-helix in longer peptides)[1]Induces β-turn and helical conformations[1]
Allowed φ, ψ Angles Restricted to helical regions (approx. φ = ±60°, ψ = ±30°)[2]Favors helical and γ-turn conformations[3]
Impact on Proteolytic Stability Significantly enhances resistance to enzymatic degradation due to steric hindrance[4]Confers high resistance to enzymatic hydrolysis[4]
Influence on Receptor Binding Can enhance binding by pre-organizing the peptide into a bioactive conformationCan alter the global structure, potentially impacting receptor recognition[4]
Synthesis & Incorporation Well-established protocols for solid-phase peptide synthesisCompatible with standard peptide synthesis procedures[5]

Experimental Workflows and Methodologies

The successful incorporation and analysis of these unnatural amino acids rely on a suite of established experimental techniques.

Peptide Synthesis and Purification

The synthesis of peptides containing either Aib or cyclobutane amino acids is routinely achieved through solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Resin Solid Support Resin Coupling1 Couple Fmoc-AA(n) Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Unnatural AA Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-AA(n-1) Deprotection2->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage Repeat cycles Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & NMR Purification->Analysis

Fig. 1: General workflow for solid-phase peptide synthesis (SPPS) of peptides containing unnatural amino acids.

Protocol for Peptide Synthesis:

  • Resin Swelling: The solid support resin (e.g., Rink Amide) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (standard or unnatural) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free amine on the resin.

  • Washing: The resin is thoroughly washed to remove excess reagents.

  • Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Biophysical Characterization

To elucidate the conformational impact of these unnatural amino acids, a combination of spectroscopic techniques is employed.

Biophysical_Characterization Peptide Purified Peptide CD Circular Dichroism (CD) Peptide->CD Secondary Structure NMR Nuclear Magnetic Resonance (NMR) Peptide->NMR 3D Structure & Dynamics FTIR Fourier-Transform Infrared (FTIR) Peptide->FTIR Hydrogen Bonding MD Molecular Dynamics (MD) Simulations NMR->MD Structural Refinement

Fig. 2: Key biophysical methods for characterizing peptide conformation.

Experimental Protocols:

  • Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution. Spectra are typically recorded in the far-UV region (190-250 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are employed to determine the three-dimensional structure of the peptide in solution. NOE-derived distance restraints are used in structural calculations.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the hydrogen-bonding patterns within the peptide, which is indicative of specific secondary structures.

Causality Behind Experimental Choices and Self-Validating Systems

Concluding Remarks and Future Perspectives

Both Aib analogs and cyclobutane-based amino acids are invaluable tools for constraining peptide conformations. Aib is a robust and well-understood helix-inducer, making it a reliable choice for stabilizing helical motifs. 1-aminocyclobutane-1-carboxylic acid and its derivatives, including the N,N-dimethylated form, provide a more rigid scaffold that can be used to induce both helical and β-turn structures with distinct geometries. The increased rigidity of the cyclobutane ring can lead to enhanced proteolytic stability, a critical attribute for therapeutic peptides.

While direct experimental data for 1-amino-N,N-dimethylcyclobutane-1-carboxamide remains to be published, the extensive research on the parent carboxylic acid provides a strong foundation for its application in peptidomimetic design. Future studies directly comparing the conformational effects and biological activities of peptides containing this specific analog with those containing Aib will be crucial for fully elucidating its potential in drug discovery. The continued exploration of such novel building blocks will undoubtedly expand the toolkit available to researchers, enabling the design of next-generation peptide therapeutics with precisely tailored properties.

References

  • Gatos, M., Formaggio, F., Crisma, M., Toniolo, C., Bonora, G. M., Benedetti, Z., Di Blasio, B., Iacovino, R., Santini, A., Saviano, M., & Kamphuis, J. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110–122. [Link]

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6239-6247. [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]

  • Gfeller, D., Michielin, O., & Zoete, V. (2013). Shaping the interaction landscape of peptide-based drugs. Drug Discovery Today, 18(11-12), 585-592. [Link]

  • Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Selinger, Z. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4840–4846. [Link]

  • Chen, X., Wu, H., & Chen, H. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Communications Chemistry, 4(1), 1-9. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747-6756. [Link]

  • Al-Obeidi, F., Hruby, V. J., & Yaghoubi, N. (1989). Design of potent and selective antagonists for the delta-opioid receptor. International Journal of Peptide and Protein Research, 34(2), 118-125. [Link]

  • Ortuño, R. M., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(20), 7945-7955. [Link]

  • Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics. Retrieved from [Link]

  • Scilit. (n.d.). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Retrieved from [Link]

  • ResearchGate. (2024). Aminoacids of the cyclobutane series. Retrieved from [Link]

  • Toniolo, C., & Benedetti, E. (1991). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Macromolecules, 24(14), 4004-4009. [Link]

  • Alemán, C., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4735. [Link]

  • Frongia, A., et al. (2023). β‐N‐Heterocyclic Cyclobutane Carboximides: Synthesis through a Tandem Base‐Catalyzed Amidation/aza‐Michael Addition Protocol and Facile Transformations. European Journal of Organic Chemistry, 26(11), e202201389. [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Polymers, 13(9), 1509. [Link]

  • Alemán, C., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(7), 2736-2746. [Link]

  • Zorko, M., & Langel, Ü. (2022). Studies of cell-penetrating peptides by biophysical methods. Journal of Peptide Science, 28(5), e3387. [Link]

  • King, N. P., et al. (2021). Computational design approach for generating peptide macrocycle inhibitors of NDM-1. Proceedings of the National Academy of Sciences, 118(11), e2018245118. [Link]

  • Singh, Y., & Sharma, P. K. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Tetrahedron Letters, 54(8), 958-960. [Link]

  • Chevalier, A., et al. (2021). Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1. Proceedings of the National Academy of Sciences, 118(11), e2018245118. [Link]

  • Di Grandi, M., et al. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4-disubstituted[1][6][7]triazole-containing oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2262975. [Link]

  • Auriemma, M., et al. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 31(3), 678. [Link]

  • Estévez, R. J., et al. (2025). A new synthesis of polyhydroxylated cyclopentane beta-amino acids from nitro sugars. ECSOC-28, 15729. [Link]

  • Skalic, M., et al. (2025). PepINVENT: generative peptide design beyond natural amino acids. Journal of Cheminformatics, 17(1), 1-17. [Link]

  • Muratspahić, E., Koehbach, J., Gruber, C. W., & Craik, D. J. (2020). Harnessing cyclotides to design and develop novel peptide GPCR ligands. RSC Chemical Biology, 1(3), 177-191. [Link]

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Comparative

X-ray Crystallography of 1-amino-N,N-dimethylcyclobutane-1-carboxamide: A Guide to Conformational Restriction

Executive Summary This guide provides a technical analysis of the X-ray crystallographic properties of 1-amino-N,N-dimethylcyclobutane-1-carboxamide (Ac4c-NMe₂), a critical scaffold in peptidomimetic design. Unlike linea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the X-ray crystallographic properties of 1-amino-N,N-dimethylcyclobutane-1-carboxamide (Ac4c-NMe₂), a critical scaffold in peptidomimetic design. Unlike linear amino acids, this cyclobutane derivative imposes severe conformational constraints on the peptide backbone. This document compares its structural performance against standard alternatives (Aib, ACBC) and details the experimental protocols required to resolve its unique "butterfly" ring pucker and expanded bond angles.

Structural Mechanism: The Cyclobutane Constraint

The primary value of 1-amino-N,N-dimethylcyclobutane-1-carboxamide lies in its ability to lock molecular conformation. As a Senior Application Scientist, it is crucial to understand that this is not merely about steric bulk; it is about bond angle distortion .

The Geometry

In standard amino acids, the


 bond angle is close to the tetrahedral ideal (

). In cyclobutane amino acids (Ac4c), the internal ring strain forces the exocyclic bond angles to expand.
  • Observation: X-ray data consistently reveals that the exocyclic

    
     angle in Ac4c derivatives expands to approximately 
    
    
    
    .
  • Causality: This widening is a compensatory mechanism to relieve the strain of the internal cyclobutane ring angles (~

    
    ).
    
  • Impact: This distortion flattens the potential energy surface, strongly favoring helical (

    
    ) or fully extended (
    
    
    
    ) conformations, making it a superior
    
    
    -turn inducer compared to linear analogues.
Ring Puckering

The cyclobutane ring is rarely planar. It adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing interactions).

  • Crystallographic Signature: Look for a puckering angle of

    
      between the 
    
    
    
    and
    
    
    planes.

Figure 1: Causal pathway linking cyclobutane ring strain to peptidomimetic function.

Comparative Analysis: Product vs. Alternatives

The following table contrasts 1-amino-N,N-dimethylcyclobutane-1-carboxamide (Ac4c-NMe₂) with its parent acid (ACBC) and the linear analogue Aib (Aminoisobutyric acid).

Performance Comparison Table
FeatureAc4c-NMe₂ (Product) ACBC (Parent Acid) Aib (Linear Analogue)
H-Bond Capacity Acceptor Only (C-term). No donor at amide N.Donor & Acceptor . Forms strong dimers.Donor & Acceptor . Flexible networks.
Crystallization Harder. Low melting point, high solubility in organics.Easier. High melting point, zwitterionic lattice.Moderate. Often crystallizes as hydrate.
Conformation Strictly Constrained . Rigid

values.
Constrained but influenced by lattice H-bonds.Helicogenic . Promotes

-helix but more flexible than Ac4c.
Lattice Packing Van der Waals driven . Packs via weak interactions + NH...O.Charge driven . Zwitterionic head-to-tail packing.Dipole driven . Standard amide packing.
Ring Pucker Stable Butterfly . Defined by substituent bulk.[1]Variable . Sensitive to crystal packing forces.N/A (Acyclic).
Critical Insight: The "Dimethyl" Effect

The N,N-dimethyl substitution is the key differentiator.

  • In ACBC (Acid): The crystal lattice is dominated by strong charge-assisted hydrogen bonds (

    
    ).
    
  • In Ac4c-NMe₂: The dimethyl group removes the hydrogen bond donor capability of the amide nitrogen. This forces the molecule to crystallize via intermolecular hydrogen bonds from the primary amine (

    
    ) to the carbonyl oxygen (
    
    
    
    ) of neighboring molecules. This typically results in chain-like motifs rather than the 3D networks seen in the parent acid.

Experimental Protocol: Crystallization & Data Collection

To solve the structure of Ac4c-NMe₂, you must overcome its high solubility and lack of strong H-bond donors.

Step 1: Crystallization Strategy
  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Use a non-polar antisolvent to drive packing.

    • Primary Solvent: Methanol or Dichloromethane (DCM).

    • Antisolvent: Diethyl ether or Hexane.

  • Protocol: Dissolve 20 mg of Ac4c-NMe₂ in 0.5 mL DCM. Place in a small vial. Place this vial inside a larger jar containing 5 mL Hexane (Vapor Diffusion). Seal and leave at

    
    .
    
Step 2: Data Collection Parameters (Self-Validating)
  • Temperature: Collect at 100 K . Room temperature data will suffer from high thermal motion in the puckered ring, leading to "smeared" electron density and inaccurate bond lengths.

  • Resolution: Aim for 0.80 Å or better. High resolution is required to distinguish the specific ring pucker disorder if present.

  • Mosaicity: A good single crystal of this small molecule should have mosaicity

    
    .
    

Figure 2: Workflow for structural determination of small molecule peptidomimetics.

Data Interpretation Guide

When analyzing your solved structure, verify these specific parameters to ensure scientific integrity.

The Ring Pucker Coordinates

Calculate the Cremer-Pople parameters (


) or simply measure the dihedral angle 

between the

and

planes.
  • Expected Value:

    
    .
    
  • Warning Sign: If the ring appears planar (

    
    ), check for disorder . The ring might be flipping between two puckered states, averaging to a planar density. You may need to model this as two disordered parts (e.g., PART 1 and PART 2 in SHELXL).
    
The Amide Geometry

The


 group should be planar.
  • Check the sum of angles around the amide Nitrogen. It should be

    
     (planar).
    
  • If the sum is

    
    , the nitrogen is pyramidalized, which is rare for amides but can occur in highly sterically crowded environments.
    
Hydrogen Bonding

Since Ac4c-NMe₂ has no amide proton:

  • Look for

    
      interactions.
    
  • Distance:

    
     Å.
    
  • Geometry: These bonds often form "ribbons" or "chains" along a crystallographic axis (often the shortest axis, e.g., b-axis).

References

  • Gatos, M., et al. (1997). "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science, 3(2), 110-122.[2]

  • Avenoza, A., et al. (2006). "Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives." The Journal of Organic Chemistry, 71(5), 1869-1878.

  • Cambridge Crystallographic Data Centre (CCDC). "X-ray Crystallography Guidelines." CCDC.

  • Chem-Impex. "1-Amino-cyclobutane carboxylic acid hydrochloride Product Page."

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